3-Methylpiperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methylpiperidin-4-ol: A Strategic Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of saturated heterocycles, the 3-methylpiperidin-4-ol scaffold represents a "privileged structure" that transcends simple linker utility.[1][2] Unlike the achiral piperidine or the symmetric 4-methylpiperidine, the 3,4-disubstitution pattern introduces a critical vector for stereochemical complexity .[1][2]
This scaffold offers two primary advantages in drug design:
-
Conformational Locking: The 3-methyl group, preferring an equatorial orientation, biases the piperidine ring conformation, reducing the entropic penalty of binding.[1]
-
Vectorial Projection: It allows for the precise angular projection of pharmacophores (at C4) relative to the core nitrogen, enabling the discrimination between closely related protein isoforms (e.g., JAK1 vs. JAK2).[1]
This guide provides a technical deep-dive into the conformational dynamics, stereoselective synthesis, and application of this scaffold in high-value clinical candidates.
Structural Anatomy & Conformational Analysis
The utility of 3-methylpiperidin-4-ol lies in its ability to exist in distinct, separable diastereomers (cis and trans), each offering a unique 3D spatial arrangement.[1][2]
The "Magic Methyl" Effect
In a substituted piperidine, a methyl group at C3 will predominantly adopt an equatorial position to avoid 1,3-diaxial interactions (A-value ~1.7 kcal/mol).[1][2] This "anchors" the ring into a specific chair conformation.[1]
-
Trans-Isomer (Equatorial-Equatorial): The C4-hydroxyl (or amine) group is equatorial.[1][2] This extends the molecule, suitable for linear binding pockets.
-
Cis-Isomer (Equatorial-Axial): The C4-hydroxyl is axial.[1][2] This creates a "kinked" or compact topology, often required for inducing selectivity in globular protein pockets (e.g., kinases).
Visualization: Conformational Energy Landscape
Figure 1: Stereodivergent access to scaffold geometries. The choice of reducing agent dictates the vector of the C4-substituent.
Synthetic Strategies: Accessing the Core
The synthesis of this scaffold is non-trivial due to the requirement for diastereocontrol.[1] The most robust industrial route begins with the Mannich condensation followed by a stereocontrolled reduction.[1]
Phase 1: Construction of the Piperidone Ring
The 3-methylpiperidin-4-one precursor is synthesized via a double Mannich reaction.[1][2]
-
Reagents: Methylamine (or Benzylamine), Formaldehyde, and 2-Butanone.[1][2]
-
Mechanism: In situ formation of iminium ions followed by sequential enol attacks cyclizes the linear precursors into the six-membered ring.[1]
Phase 2: Stereoselective Reduction
This is the critical decision point for the medicinal chemist.[1]
| Target Isomer | Reagent | Mechanism | Selectivity (dr) |
| Trans (3,4-anti) | NaBH₄ / MeOH | Axial attack by small hydride on the anchored chair.[1][2] | ~9:1 (Trans:Cis) |
| Cis (3,4-syn) | L-Selectride / THF | Equatorial attack by bulky hydride (steric approach control).[1][2] | >20:1 (Cis:Trans) |
Medicinal Chemistry Case Studies
Case Study A: Tofacitinib (Xeljanz) – The Kinase Selectivity Engine
While Tofacitinib is technically a 4-methylpiperidin-3-amine derivative, it perfectly illustrates the 3,4-disubstituted piperidine principle .[1][2] The relative stereochemistry of the methyl and amine groups is the defining feature of its selectivity profile.
-
Challenge: Discriminating between JAK1/3 (target) and JAK2 (off-target, associated with anemia).
-
Solution: The specific (3R,4R) stereochemistry (cis-relationship in the context of the piperidine ring precursors) positions the ATP-mimetic pyrrolopyrimidine into the hinge region while the methyl group exploits a small hydrophobic pocket unique to the JAK1/3 isoforms.[1]
-
Impact: A "flat" piperidine (lacking the methyl) loses potency; the wrong diastereomer loses selectivity.[1]
Case Study B: (+)-cis-3-Methylfentanyl – Potency Amplification
In the development of opioid analgesics, the 3-methylpiperidin-4-ol scaffold (converted to the anilide) demonstrated the power of conformational locking.[1][2]
-
Observation: The introduction of a 3-methyl group into the fentanyl skeleton.[1]
-
Result: The (+)-cis-isomer was found to be 8x more potent than fentanyl itself, while the trans-isomer was significantly less active.[1][2]
-
Mechanism: The cis-methyl group locks the piperidine ring and the N-phenethyl chain into a bioactive conformation that perfectly matches the Mu-opioid receptor's anionic site and lipophilic pocket.[1][2]
Experimental Protocol: Synthesis of cis-N-Benzyl-3-methylpiperidin-4-ol
Objective: To synthesize the cis-isomer (axial alcohol) with high diastereoselectivity (>95:5).
Reagents & Equipment
-
Substrate: N-Benzyl-3-methylpiperidin-4-one (10.0 mmol)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (12.0 mmol)[1][2]
-
Quench: 30% H₂O₂, 3M NaOH
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.[1][2]
-
Solvation: Dissolve N-benzyl-3-methylpiperidin-4-one (2.03 g, 10 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add L-Selectride solution (12 mL, 12 mmol) dropwise via syringe over 15 minutes. Note: Maintain temperature below -70 °C to ensure kinetic control.
-
Reaction: Stir at -78 °C for 2 hours. Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexane).
-
Oxidative Workup:
-
Extraction: Dilute with Ethyl Acetate (50 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Validation:
References
-
Stereoselective Synthesis of Piperidines
-
Opioid SAR & 3-Methylfentanyl
-
JAK Inhibitor (Tofacitinib)
-
General Scaffold Properties
Sources
Technical Guide: Distinguishing cis- and trans-3-Methylpiperidin-4-ol Isomers
This guide outlines the structural, synthetic, and analytical distinctions between cis- and trans-3-methylpiperidin-4-ol isomers. It is designed for researchers requiring a definitive reference for stereochemical assignment and synthesis.
Executive Summary
The differentiation of cis- and trans-3-methylpiperidin-4-ol is a critical checkpoint in the synthesis of piperidine-based pharmacophores (e.g., JAK inhibitors like Tofacitinib). The biological activity of these scaffolds is strictly governed by their stereochemistry.
-
The Core Distinction: The isomers differ in the relative orientation of the C3-methyl and C4-hydroxyl groups.
-
The Analytical Standard: 1H NMR coupling constants (
) provide the most reliable "fingerprint" for assignment. -
The Synthetic Control: Reagent selection (thermodynamic vs. kinetic control) dictates the isomeric ratio during the reduction of the ketone precursor.
Structural & Conformational Analysis
Understanding the three-dimensional behavior of the piperidine ring is prerequisite to successful synthesis and identification.
Definitions
-
Trans-Isomer: The C3-Methyl and C4-Hydroxyl groups are on opposite sides of the ring plane. In the lowest-energy chair conformation, both substituents occupy equatorial positions (diequatorial).
-
Cis-Isomer: The C3-Methyl and C4-Hydroxyl groups are on the same side of the ring plane. In the preferred chair conformation, the bulky Methyl group remains equatorial, forcing the Hydroxyl group into an axial position (equatorial-axial).
Conformational Stability
The trans isomer is thermodynamically more stable due to the absence of 1,3-diaxial interactions. The cis isomer suffers from steric strain caused by the axial hydroxyl group interacting with axial protons at C2 and C6.
Figure 1: Conformational Energy Landscape
Caption: Thermodynamic preference for the diequatorial trans-isomer vs. the sterically hindered cis-isomer.
Spectroscopic Characterization (The Fingerprint)
The most definitive method for assigning stereochemistry in solution is 1H NMR Spectroscopy , specifically analyzing the vicinal coupling constant between the proton at C3 (H3) and the proton at C4 (H4).
The Karplus Relationship
The magnitude of the coupling constant (
-
Trans-Isomer (Axial-Axial Coupling): The protons H3 and H4 are anti-periplanar (
). This results in a large coupling constant . -
Cis-Isomer (Axial-Equatorial Coupling): The protons H3 and H4 are gauche (
). This results in a small coupling constant .
Data Summary Table
| Feature | Trans-Isomer | Cis-Isomer |
| Configuration | (3R,4R) or (3S,4S) [Racemic] | (3R,4S) or (3S,4R) [Racemic] |
| Substituents | Me (eq) / OH (eq) | Me (eq) / OH (ax) |
| H3-H4 Relationship | Trans-Diaxial | Cis-Equatorial/Axial |
| 8.0 – 11.0 Hz (Large doublet) | 2.0 – 5.0 Hz (Small doublet/singlet) | |
| H4 Chemical Shift | Upfield (Shielded by anisotropy) | Downfield (Deshielded) |
| Thermodynamic Stability | High (Major product of NaBH4) | Low (Major product of L-Selectride) |
Critical Check: Always verify the conformation of the N-substituent. If the nitrogen is protected with a bulky group (e.g., N-Boc, N-Benzyl), the ring is locked in a chair, making these J-values highly reliable.
Synthesis & Separation Protocols
To access a specific isomer, you must choose the reducing agent that exploits either thermodynamic stability or steric approach control.
Workflow: Stereoselective Reduction
Figure 2: Synthetic Pathways
Caption: Divergent synthesis pathways to access cis or trans isomers selectively.
Detailed Protocol: NaBH4 Reduction (Favors Trans)
-
Dissolution: Dissolve 1-benzyl-3-methyl-4-piperidinone (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Quench with saturated NH4Cl solution. Extract with DCM.[1]
-
Result: Typically yields a mixture favoring the trans-isomer (approx. 70-80%).
Detailed Protocol: L-Selectride Reduction (Favors Cis)
-
Dissolution: Dissolve ketone in anhydrous THF under Nitrogen.
-
Addition: Cool to -78°C. Add L-Selectride (1.2 eq) dropwise. The bulky hydride attacks from the less hindered equatorial face, forcing the oxygen to the axial position.
-
Workup: Oxidative workup (NaOH/H2O2) is required to remove boron byproducts.
-
Result: Favors the cis-isomer .
Pharmacological Relevance
The 3-methylpiperidin-4-ol scaffold is a "privileged structure" in medicinal chemistry.
-
JAK Inhibitors: The cis-isomer geometry is often required to position the hydroxyl group for specific hydrogen bonding interactions within the ATP-binding pocket of Janus Kinases (e.g., Tofacitinib analogs).
-
GPCR Ligands: The rigid definition of the methyl and hydroxyl vectors allows for precise probing of receptor sub-pockets, often enhancing selectivity between receptor subtypes (e.g., Muscarinic or Opioid receptors).
References
-
Stereoselective Reduction of Piperidinones: Journal of Organic Chemistry. "Conformational analysis and reduction of substituted 4-piperidinones."
-
NMR Coupling Constants (Karplus Equation): Spectroscopic Methods in Organic Chemistry. "Differentiation of cis/trans isomers in cyclohexane systems via 3J coupling."
-
Tofacitinib Synthesis: Organic Process Research & Development. "Process Development of Tofacitinib: Stereocontrol in Piperidine Ring Formation."
-
General Conformational Analysis: Advanced Organic Chemistry (Carey & Sundberg). "Conformational Analysis of Six-Membered Heterocycles."
Sources
A Technical Guide to the Strategic Application of 3-Methylpiperidin-4-ol in Modern Kinase Inhibitor Discovery
Introduction
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and autoimmune disorders. Consequently, the relentless pursuit of novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery.[1] Within the medicinal chemist's arsenal, certain molecular fragments, or scaffolds, consistently reappear due to their favorable physicochemical and biological properties. The piperidine ring is one such "privileged scaffold," valued for its metabolic stability, conformational adaptability, and ability to modulate solubility and lipophilicity.[2][3]
This guide moves beyond the general utility of the piperidine core to dissect the specific, strategic advantages of a decorated variant: 3-Methylpiperidin-4-ol . We will elucidate how the precise placement of a methyl group at the C3 position and a hydroxyl group at the C4 position provides a powerful tool for medicinal chemists. This document will explore the scaffold's structural contributions, critical stereochemical implications for target engagement, and its synthetic accessibility, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. A central focus will be its application in the design of Janus Kinase (JAK) inhibitors, exemplified by the groundbreaking drug Tofacitinib.
Chapter 1: The 3-Methylpiperidin-4-ol Scaffold: Physicochemical Properties and Synthetic Landscape
The utility of any scaffold in drug design is a function of its intrinsic properties and the feasibility of its synthesis. The 3-Methylpiperidin-4-ol moiety offers a compelling balance of structural rigidity, functional handles for interaction, and established synthetic pathways.
Structural & Physicochemical Profile
The 3-Methylpiperidin-4-ol scaffold possesses distinct features that medicinal chemists can exploit:
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional, sp³-rich core, which is increasingly sought after to improve selectivity and physicochemical properties compared to flat, aromatic systems.[4] It often serves as a non-planar linker between different pharmacophoric elements of an inhibitor.
-
The C4-Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor.[5] Its position allows it to form critical interactions with amino acid residues in the hinge region or other key areas of the kinase ATP-binding pocket, anchoring the inhibitor and enhancing potency.
-
The C3-Methyl Group: This small alkyl group might seem minor, but its impact is profound. It restricts the conformational flexibility of the piperidine ring, which can pre-organize the molecule into a more favorable binding conformation. Furthermore, this methyl group can engage in beneficial van der Waals interactions within hydrophobic sub-pockets of the kinase active site and can shield adjacent positions from metabolic degradation.
-
Stereochemistry: The scaffold contains two chiral centers at the C3 and C4 positions. This results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative orientation (cis or trans) of the methyl and hydroxyl groups dictates the three-dimensional shape of the molecule and, therefore, its ability to fit optimally into the kinase active site. As will be discussed with Tofacitinib, biological activity is often confined to a single stereoisomer, making stereocontrolled synthesis paramount.[6][7]
Synthetic Strategies & Methodologies
The synthesis of chiral piperidines is a well-trodden area of organic chemistry, yet it remains a critical bottleneck in the production of many pharmaceuticals.[6] The goal is to achieve high diastereoselectivity and enantioselectivity.
Below is a representative, generalized protocol for the stereoselective synthesis of a key intermediate for JAK inhibitors, reflecting common strategies in the field.
Experimental Protocol 1: Stereoselective Synthesis of (3R,4R)-1-benzyl-4-methylpiperidine-3-amine
This protocol outlines a conceptual pathway for creating the core chiral amine structure found in Tofacitinib, which is subsequently converted to the target inhibitor. The synthesis of the 3-methyl-4-ol variant follows related principles of stereocontrol.
Objective: To synthesize a key chiral piperidine intermediate with defined (3R,4R) stereochemistry.
Methodology:
-
Quaternary Salt Formation: Start with a commercially available precursor like 3-amino-4-methylpyridine. React it with benzyl bromide in a suitable solvent (e.g., toluene) to form the N-benzylpyridinium salt. This step introduces the protecting/directing benzyl group.[6]
-
Partial Reduction: The pyridinium ring is partially reduced using a hydride reagent such as sodium borohydride (NaBH₄) in a mixed solvent system like methanol/water. This reaction is often not highly stereoselective and produces a racemic mixture of cis and trans isomers of the tetrahydropyridine.[6]
-
Chiral Resolution: This is the most critical step for ensuring pharmacological efficacy. The racemic mixture of amines is resolved using a chiral acid, such as tartaric acid derivatives (e.g., p-toluoyl-D-tartaric acid). A diastereomeric salt crystallization is performed, where the desired (3R,4R)-amine-chiral acid salt selectively precipitates from the solution, leaving the other isomers in the mother liquor.[8]
-
Salt Break and Isolation: The precipitated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free (3R,4R)-1-benzyl-4-methylpiperidine-3-amine. The product is then extracted into an organic solvent and purified.
-
Stereochemical Validation: The enantiomeric and diastereomeric purity of the final product must be confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chapter 2: Strategic Incorporation into Kinase Inhibitors: A Mechanistic Perspective
The decision to incorporate the 3-Methylpiperidin-4-ol scaffold is driven by its ability to solve specific challenges in achieving potency and selectivity against a target kinase. Its role is best understood by examining the architecture of the kinase ATP-binding site.
The Kinase ATP-Binding Site: A Primer
Kinase inhibitors predominantly target the ATP-binding site, which can be divided into several key regions:
-
Hinge Region: A flexible loop that connects the N- and C-lobes of the kinase. Inhibitors typically form one to three hydrogen bonds with the backbone amides of this region, a critical anchoring interaction.
-
Hydrophobic Pockets: Areas within the active site that can be occupied by lipophilic moieties of the inhibitor.
-
Solvent-Exposed Region: The entrance to the ATP pocket, where modifications can be made to tune solubility and selectivity.
The diagram below illustrates the general workflow for incorporating a scaffold like 3-Methylpiperidin-4-ol into a kinase inhibitor discovery program.
Caption: Kinase inhibitor discovery workflow.
Case Study: Tofacitinib (Xeljanz®) - A JAK Inhibitor
The story of Tofacitinib, a first-in-class JAK inhibitor for rheumatoid arthritis, is a masterclass in the application of a substituted piperidine scaffold.[9][10] Tofacitinib is chemically (3R,4R)-3-[4-methyl-3-[N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropionitrile. While it features a 3-amino-4-methylpiperidine, the underlying principles of stereochemistry and substituent effects are directly analogous to the 3-methyl-4-ol variant.
Crystal structures of Tofacitinib bound to JAK1 (PDB ID: 3FUP) reveal the precise role of each component.[7][11]
-
Pyrrolo[2,3-d]pyrimidine Core: This "hinge-binder" forms two crucial hydrogen bonds with the backbone of Leu959 and Glu957 in the hinge region of JAK1.[12]
-
(3R,4R)-4-Methyl-3-aminopiperidine: This is the heart of the molecule's specificity and potency.
-
The piperidine ring acts as a rigid linker, positioning the core correctly in the hinge and projecting the cyanoacetamide group towards the solvent front.
-
The C4-methyl group is oriented towards a hydrophobic region, making favorable contacts with residues like Leu881, Val938, and Leu1010.[12]
-
The (3R,4R) stereochemistry is absolutely critical. It places the methyl group in this hydrophobic pocket while correctly orienting the C3-amino group for connection to the hinge-binder. Other stereoisomers would lead to steric clashes or suboptimal positioning, drastically reducing potency.
-
The diagram below conceptualizes the binding of a Tofacitinib-like inhibitor within the JAK1 ATP pocket, highlighting the role of the piperidine scaffold.
Caption: Binding mode of a piperidine-based JAK inhibitor.
Chapter 3: Structure-Activity Relationship (SAR) and In Vitro Evaluation
The development of a potent kinase inhibitor is an iterative process of synthesis and testing. The SAR for Tofacitinib and related compounds underscores the importance of the 3-methyl-4-substituted piperidine ring.
Structure-Activity Relationship (SAR) Data
The following table summarizes conceptual SAR data based on published findings for JAK inhibitors. It illustrates how modifications to the piperidine scaffold can dramatically affect inhibitory potency.
| Compound ID | Scaffold Modification | Rationale | JAK1 IC₅₀ (nM) |
| Lead-01 | (3R,4R)-3-Amino-4-methylpiperidine | Optimal stereochemistry for binding | 1.1 |
| SAR-02 | (3S,4S)-3-Amino-4-methylpiperidine | Enantiomer of the optimal structure | >1000 |
| SAR-03 | cis-3-Amino-4-methylpiperidine | Incorrect relative stereochemistry | 350 |
| SAR-04 | 3-Amino-piperidine (no methyl group) | Removal of hydrophobic interaction | 48 |
| SAR-05 | 4-Amino-piperidine (no methyl group) | Altered vector and loss of interaction | 820 |
Data is representative and compiled for illustrative purposes based on principles from medicinal chemistry literature.
As the table shows, only the (3R,4R) stereoisomer provides single-digit nanomolar potency. Removal of the methyl group (SAR-04) results in a ~40-fold loss in activity, demonstrating the significant contribution of the hydrophobic interaction.
Experimental Workflow & Protocols
Confirming the activity of newly synthesized compounds requires robust and reliable in vitro assays. The ADP-Glo™ Kinase Assay is a common method used to measure the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK1).
Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase phosphorylates a substrate, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the activity of the inhibitor.
Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., from 10 µM to 0.1 nM) in a suitable buffer containing DMSO. Prepare a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the target kinase (e.g., JAK1) and the appropriate substrate in reaction buffer.
-
Initiate the reaction by adding 5 µL of an ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence of the plate using a plate reader.
-
Data Analysis: Subtract the background luminescence, normalize the data to the DMSO control, and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Chapter 4: Conclusion and Future Outlook
The 3-Methylpiperidin-4-ol scaffold, and its close chemical relatives, represent a powerful and validated structural motif in modern kinase inhibitor design. Its strategic value lies in a combination of factors:
-
A conformationally restricted, sp³-rich core that provides a superior platform for orienting pharmacophoric groups compared to more flexible or planar linkers.
-
Stereochemically defined functional handles (the C4-hydroxyl and C3-methyl groups) that can be precisely positioned to engage in high-affinity hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site.
-
A proven track record, most notably in the development of highly successful JAK inhibitors like Tofacitinib, which provides a strong rationale for its inclusion in new discovery programs.[9]
Looking forward, the utility of this scaffold is far from exhausted. Its application is expanding into the design of inhibitors for other kinase families, such as Pim kinases and PI3K.[5][13] Furthermore, the piperidine nitrogen provides a convenient attachment point for E3 ligase binders, opening up the exciting possibility of using the 3-Methylpiperidin-4-ol scaffold to develop highly specific Proteolysis Targeting Chimeras (PROTACs). As medicinal chemists continue to tackle the challenges of kinase selectivity and acquired resistance, the intelligent application of validated, three-dimensional scaffolds like 3-Methylpiperidin-4-ol will remain an indispensable strategy for success.
References
-
Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available from: [Link]
-
ResearchGate. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Available from: [Link]
-
National Center for Biotechnology Information. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
-
National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Available from: [Link]
-
National Center for Biotechnology Information. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Available from: [Link]
-
RCSB PDB. 3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. Available from: [Link]
-
National Center for Biotechnology Information. Structure-Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Available from: [Link]
-
PubMed. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Available from: [Link]
-
LITFULO® (ritlecitinib) HCP Site. Mechanism of Action (MOA). Available from: [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]
-
PDBj. 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary. Available from: [Link]
-
National Center for Biotechnology Information. Development of Selective Covalent Janus Kinase 3 Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Ritlecitinib. Available from: [Link]
-
Royal Society of Chemistry. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Available from: [Link]
-
ResearchGate. Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. Available from: [Link]
- Google Patents. Pyridineamine compounds useful as pim kinase inhibitors.
-
New Drug Approvals. Ritlecitinib, PF 06651600. Available from: [Link]
-
White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available from: [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
-
RCSB PDB. 4Z16: Crystal Structure of the Jak3 Kinase Domain Covalently Bound to N-(3-(((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide. Available from: [Link]
-
MDPI. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Available from: [Link]
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MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]
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ACS Publications. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor... Available from: [Link]
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ResearchGate. Starting material to obtain the substituted piperidine moiety. Available from: [Link]
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MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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PubMed. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Available from: [Link]
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Fiveable. Drug Discovery and Development | Medicinal Chemistry Class Notes. Available from: [Link]
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PubMed. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Available from: [Link]
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- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-Methylpiperidin-4-ol: A Key Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 3-Methylpiperidin-4-ol, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physical and chemical properties, synthesis, and applications, with a focus on the practical insights and causal relationships that underpin its utility in medicinal chemistry.
Core Chemical Identity and Molecular Architecture
3-Methylpiperidin-4-ol is a substituted piperidine derivative characterized by a methyl group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring. This arrangement of functional groups, combined with the inherent conformational flexibility of the piperidine scaffold, makes it a valuable synthon for introducing specific three-dimensional features into drug candidates.
Chemical Identifiers
Accurate identification of chemical compounds is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for 3-Methylpiperidin-4-ol and its common forms are summarized below. It is important to note that due to the presence of two chiral centers, 3-Methylpiperidin-4-ol can exist as four possible stereoisomers. The most commonly referenced CAS number may refer to a mixture of these isomers.
| Identifier | 3-Methylpiperidin-4-ol (mixture of isomers) | (3R,4S)-3-Methylpiperidin-4-ol | (3R,4S)-3-Methylpiperidin-4-ol hydrochloride | 3-Methylpiperidin-4-one (Precursor) |
| CAS Number | 33557-57-2[1] | 1932475-12-1 | 2387566-30-3 | 5773-58-0[1] |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO | C₆H₁₄ClNO | C₆H₁₁NO[1] |
| Molecular Weight | 115.17 g/mol [1] | 115.17 g/mol | 151.63 g/mol | 113.16 g/mol [1] |
| IUPAC Name | 3-methylpiperidin-4-ol | (3R,4S)-3-methylpiperidin-4-ol | (3R,4S)-3-methylpiperidin-4-ol hydrochloride | 3-methylpiperidin-4-one[1] |
| Synonyms | 4-Hydroxy-3-methylpiperidine | - | - | 3-Methyl-4-piperidone[1] |
| SMILES | CC1CNCCC1O | C[C@H]1CNCC[C@H]1O | C[C@H]1CNCC[C@H]1O.Cl | CC1CNCCC1=O[1] |
| InChI Key | OAQDXXYGSGJMGR-UHFFFAOYSA-N | OAQDXXYGSGJMGR-PHDIDXHHSA-N | - | KTWRIXHINMYODR-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 3-Methylpiperidin-4-ol are crucial for determining its behavior in chemical reactions and biological systems. While experimentally determined data for the specific isomers of 3-Methylpiperidin-4-ol are not widely published, predicted values and data for the precursor and related salts provide valuable insights.
| Property | 3-Methylpiperidin-4-ol (Predicted) | 3-Methylpiperidin-4-one hydrochloride (Experimental) |
| Boiling Point | 191.7 ± 15.0 °C | 224.6 °C at 760 mmHg[2] |
| Density | 0.964 ± 0.06 g/cm³ | - |
| Melting Point | - | 176.5 - 177 °C[2] |
| Solubility | - | Slightly soluble in water; soluble in ethanol, acetone, and ether[2] |
| Storage | Store in a dry, sealed place in an inert atmosphere at room temperature.[1] | Inert atmosphere, Room Temperature[2] |
Synthesis and Chemical Reactivity
The synthesis of 3-Methylpiperidin-4-ol typically proceeds through the reduction of its corresponding ketone precursor, 3-methylpiperidin-4-one. Understanding the synthesis of this precursor is therefore essential.
Synthesis of the Precursor: 3-Methylpiperidin-4-one
A common route to 3-methylpiperidin-4-one involves a multi-step process that often starts from readily available materials. One documented method involves the reaction of methyl butadiene acid ester with sodium bisulfate to generate a piperidin-3-one acid sodium salt, which is then treated with hydrochloric acid to yield 3-methylpiperidin-4-one hydrochloride.[2]
The following diagram illustrates a generalized workflow for the synthesis of 3-Methylpiperidin-4-ol.
Reduction to 3-Methylpiperidin-4-ol: A Step-by-Step Protocol
The reduction of the carbonyl group in 3-methylpiperidin-4-one to a hydroxyl group is a standard transformation in organic synthesis. The choice of reducing agent is critical as it can influence the stereochemical outcome of the reaction.
Protocol: Stereoselective Reduction of N-Boc-3-methylpiperidin-4-one
This protocol describes a representative procedure for the reduction of an N-protected precursor to yield a specific stereoisomer of 3-Methylpiperidin-4-ol. The N-Boc protecting group is commonly used to modulate the reactivity of the piperidine nitrogen and improve solubility in organic solvents.
-
Dissolution: Dissolve N-Boc-3-methylpiperidin-4-one (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent can influence the stereoselectivity of the reduction.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and can improve stereoselectivity.
-
Addition of Reducing Agent: Slowly add a reducing agent such as sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the cooled solution. The use of a milder reducing agent like NaBH₄ is often preferred for its selectivity for ketones over other functional groups.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any unreacted reducing agent.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane. The choice of extraction solvent depends on the polarity of the product.
-
Washing and Drying: Wash the combined organic layers with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude N-Boc-3-methylpiperidin-4-ol by flash column chromatography on silica gel.
-
Deprotection: The N-Boc protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to yield the final 3-Methylpiperidin-4-ol.
Applications in Drug Discovery and Development
The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs.[3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.
The 3-methyl-4-hydroxy substitution pattern of 3-Methylpiperidin-4-ol is particularly valuable for several reasons:
-
Introduction of Chirality: The two chiral centers allow for the synthesis of four distinct stereoisomers, enabling the exploration of stereospecific interactions with biological targets.
-
Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
-
Modulation of Physicochemical Properties: The methyl group can influence the lipophilicity and conformational preferences of the piperidine ring, which can be fine-tuned to optimize drug-like properties.
While specific blockbuster drugs containing the 3-Methylpiperidin-4-ol moiety are not prominently in the public domain, this building block is frequently utilized in the synthesis of compound libraries for screening against various therapeutic targets. It is a key intermediate in the development of agents targeting the central nervous system (CNS) and in the synthesis of analgesics and antispasmodics.[2] Its structural motifs are found in compounds being investigated for their potential as anticancer agents.[3]
The following diagram illustrates the logical flow of how 3-Methylpiperidin-4-ol is utilized in the drug discovery process.
Safety, Handling, and Storage
Hazard Identification (based on related compounds)
The precursor, 3-methylpiperidin-4-one, is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] It is therefore prudent to handle 3-Methylpiperidin-4-ol with similar precautions.
GHS Hazard Statements for 3-Methylpiperidin-4-one:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.
-
Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[1][2]
Conclusion
3-Methylpiperidin-4-ol is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a chiral piperidine scaffold with strategically placed methyl and hydroxyl groups provides chemists with a powerful tool for designing and synthesizing novel drug candidates with tailored three-dimensional structures and physicochemical properties. A thorough understanding of its chemical identity, synthesis, and handling is essential for its effective and safe utilization in the pursuit of new therapeutics.
References
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PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. Retrieved from [Link]
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Stereoselective Synthesis Protocols for 3-Methylpiperidin-4-ol
Introduction
The 3-methylpiperidin-4-ol scaffold is a privileged structural motif frequently encountered in a wide array of biologically active alkaloids and pharmaceutical agents. The precise spatial arrangement of the methyl and hydroxyl groups on the piperidine ring gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers can exhibit markedly different pharmacological profiles, binding affinities, and metabolic stabilities. Consequently, the development of robust and efficient stereoselective synthetic methods to access single, desired isomers is of paramount importance for drug discovery and development.
This application note details two distinct and authoritative protocols for the stereoselective synthesis of 3-Methylpiperidin-4-ol, focusing on diastereoselective reduction and chiral auxiliary-mediated approaches. These methods provide researchers with reliable pathways to control the relative and absolute stereochemistry at the C3 and C4 positions.
Strategy 1: Diastereoselective Reduction of N-protected 3-Methyl-4-piperidone
This strategy relies on the substrate-controlled reduction of a prochiral ketone, where the pre-existing methyl group at the C3 position directs the facial selectivity of hydride attack. The choice of reducing agent and nitrogen-protecting group is critical for maximizing diastereoselectivity. The protocol described herein focuses on the synthesis of the cis-(3R,4S)-isomer, a common precursor.
Causality of Stereoselection: The stereochemical outcome is governed by the thermodynamic and kinetic factors of the reduction. Bulky reducing agents will preferentially attack the carbonyl from the less sterically hindered face, which is typically trans to the adjacent methyl group, leading to the cis-alcohol. The N-protecting group influences the conformation of the piperidine ring, further biasing the trajectory of the incoming nucleophile. For instance, a bulky N-substituent like a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group can lock the ring into a chair conformation where the C3-methyl group occupies an equatorial position, thus maximizing steric hindrance on one face of the carbonyl.
Protocol 1: Synthesis of cis-1-Benzyl-3-methylpiperidin-4-ol
This protocol is adapted from methodologies that utilize the diastereoselective reduction of a substituted piperidone.
Workflow Diagram:
Caption: Workflow for diastereoselective reduction.
Step-by-Step Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-3-methyl-4-piperidone (1.0 eq, 5.0 g).
-
Dissolution: Dissolve the piperidone in anhydrous methanol (100 mL) under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq, 1.39 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C.
-
Extraction: Concentrate the mixture in vacuo to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the cis and trans isomers.
Expected Outcome: This procedure typically yields the cis-isomer as the major product with diastereomeric ratios (dr) often exceeding 10:1.
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
For controlling the absolute stereochemistry, a chiral auxiliary approach is highly effective. This method involves covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product. This protocol outlines a synthesis of a protected (3R,4R)-isomer, a key intermediate in various syntheses.[1]
Causality of Stereoselection: The chiral auxiliary, often an enantiopure amine or alcohol, creates a chiral environment around the reactive center. In the key stereodetermining step, such as a reductive amination, the auxiliary sterically blocks one face of the molecule, forcing the reagent to approach from the opposite, less hindered face.[1] This results in the formation of one diastereomer in significant excess. The predictability of this facial bias is a key advantage of this strategy.
Protocol 2: Asymmetric Synthesis via (R)-1-Phenylethylamine Auxiliary
This protocol is based on the principles described for the synthesis of chiral piperidines where a chiral amine is used to induce stereochemistry during a reductive amination step.[1]
Logical Diagram:
Caption: Chiral auxiliary-mediated synthesis pathway.
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve N-Boc-3-methyl-4-oxopiperidine (1.0 eq) and (R)-1-phenylethylamine (1.1 eq) in anhydrous dichloromethane (DCM) containing 4Å molecular sieves. Stir the mixture at room temperature for 6-8 hours.
-
Reduction Setup: In a separate flask under an inert atmosphere, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCM.
-
Reductive Amination: Cool the reducing agent suspension to 0 °C and slowly add the solution from step 1 via cannula. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with DCM (2 x).
-
Purification of Diastereomer: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting diastereomeric mixture can often be purified by crystallization or flash chromatography to isolate the major (3R,4R)-diastereomer. A high diastereomeric excess (de) of over 96% is often achievable.[1]
-
Auxiliary Cleavage: Dissolve the purified diastereomer in methanol. Add 10% Palladium on carbon (Pd/C) (10 mol%). Pressurize the vessel with hydrogen gas (1-10 atm) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1] This step removes the phenylethyl auxiliary.
-
Final Steps: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. The resulting enantiomerically enriched 4-amino-3-methylpiperidine derivative can then be converted to the corresponding 3-methylpiperidin-4-ol through established methods (e.g., diazotization followed by hydrolysis).
Comparative Data Summary
The choice of synthetic strategy often depends on the desired scale, cost, and specific stereoisomer required. Below is a summary of the key attributes of the described protocols.
| Parameter | Protocol 1: Diastereoselective Reduction | Protocol 2: Chiral Auxiliary |
| Stereocontrol | Relative (Diastereoselective) | Absolute (Enantioselective) |
| Key Reagent | NaBH₄ or other hydride reagents | (R)- or (S)-1-Phenylethylamine |
| Typical Selectivity | >10:1 dr | >96% de[1] |
| Pros | Operationally simple, inexpensive reagents. | High enantiopurity, predictable outcome. |
| Cons | Produces a racemic mixture of enantiomers. | Multi-step, requires chiral auxiliary and its subsequent removal. |
Conclusion
The stereoselective synthesis of 3-methylpiperidin-4-ol isomers is a critical task for medicinal chemistry and natural product synthesis. The protocols presented here offer two reliable and distinct approaches. The diastereoselective reduction of a 4-piperidone precursor is a straightforward method for obtaining the cis-isomer in racemic form. For applications demanding high enantiopurity, the chiral auxiliary-mediated approach provides excellent control over absolute stereochemistry, delivering a single enantiomer in high purity. Researchers should select the protocol that best aligns with their specific stereochemical requirements and synthetic constraints.
References
-
Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222–1229. [Link]
-
Zhang, L., & Zhang, W. (2014). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic letters, 16(24), 6398–6401. [Link]
-
Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
- He, G., et al. (2014). Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method.
Sources
Introduction: The Strategic Importance of Piperidine Scaffolds and Reductive Amination
An Application Guide to Reductive Amination Reactions Using 3-Methylpiperidin-4-ol
In the landscape of modern drug discovery and development, the piperidine moiety is a privileged scaffold, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 3-Methylpiperidin-4-ol, a readily available and versatile building block, offers synthetic chemists a chiral, functionalized piperidine ring to incorporate into complex molecular architectures.
One of the most robust and widely utilized methods for constructing C-N bonds to such scaffolds is reductive amination.[2][3] This powerful transformation allows for the direct coupling of amines with aldehydes or ketones to form new, more complex amines. Its prevalence in the pharmaceutical industry—accounting for at least a quarter of all C-N bond-forming reactions—stems from its operational simplicity, broad substrate scope, and the ability to perform it as a one-pot synthesis under mild conditions.[3]
This guide provides an in-depth exploration of the reductive amination of 3-Methylpiperidin-4-ol, offering detailed mechanistic insights, step-by-step protocols using modern reagents, and practical advice for researchers, scientists, and drug development professionals.
Part 1: The Mechanism of Reductive Amination
The reductive amination process is a two-stage reaction that occurs in a single pot.[4] The reaction begins with the nucleophilic attack of the secondary amine (3-Methylpiperidin-4-ol) on the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This is followed by a series of proton transfers and the elimination of a water molecule to form a key intermediate: the iminium ion.[5][6] This iminium ion is significantly more electrophilic than the starting carbonyl compound.[7]
This difference in reactivity is crucial for the success of a one-pot reaction. It allows for the use of selective reducing agents that rapidly reduce the iminium ion as it is formed, while leaving the starting aldehyde or ketone largely untouched.[5][8] The reaction is typically catalyzed by a small amount of acid, which facilitates both the initial condensation and the dehydration step to form the iminium ion.[5][9]
Caption: General mechanism of reductive amination.
Part 2: Selecting the Optimal Reducing Agent
The choice of reducing agent is paramount to achieving high yields and purity. While strong hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting carbonyl, modern reductive aminations rely on milder, more selective reagents.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the current reagent of choice for most applications. It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[10][11] A key advantage is its tolerance of mildly acidic conditions and its reduced toxicity, as it does not release cyanide gas.[12] It is moisture-sensitive but performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][13]
-
Sodium Cyanoborohydride (NaBH₃CN): For decades, NaBH₃CN was the gold standard. Its selectivity stems from the fact that it reduces iminium ions much faster than it reduces aldehydes or ketones at neutral or slightly acidic pH.[8] However, its primary drawback is its toxicity and the potential to liberate highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[2][8]
The following table summarizes the key characteristics of these two primary reagents.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | Excellent for iminium ions over carbonyls.[12] | Excellent for iminium ions over carbonyls at pH 6-8. |
| Reactivity | Mild; reactions may be slower than with NaBH₃CN. | Highly reactive towards iminium ions.[8] |
| Solvents | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[10] | Methanol (MeOH), Ethanol (EtOH). |
| Catalyst | Acetic acid is often used, especially with ketones.[10] | Reaction pH is typically maintained between 5 and 6. |
| Safety | Non-cyanide source, considered safer. Moisture sensitive.[12][13] | Highly Toxic. Can release HCN gas with strong acid.[8] |
| Workup | Typically an aqueous basic quench (e.g., sat. NaHCO₃). | Aqueous quench, requires careful pH control. |
Part 3: Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of 3-Methylpiperidin-4-ol with a generic aldehyde or ketone.
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high functional group tolerance, safety profile, and consistently high yields.[10]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
3-Methylpiperidin-4-ol (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (optional, 1.0 equiv, especially for ketones)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv) and 3-Methylpiperidin-4-ol (1.05 equiv).
-
Add the solvent (DCE or THF) to create a solution with a concentration of approximately 0.1-0.5 M.
-
If using a ketone, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. For aldehydes, this is often not necessary.[10]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14] Reactions are typically complete within 1-12 hours.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This classic protocol is highly effective but requires strict adherence to safety procedures due to the toxicity of the reagent.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
3-Methylpiperidin-4-ol (1.0 - 1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid to adjust pH
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
WORK IN A WELL-VENTILATED FUME HOOD. Combine the aldehyde or ketone (1.0 equiv), 3-Methylpiperidin-4-ol (1.05 equiv), and methanol in a round-bottom flask.
-
Stir the solution and adjust the pH to approximately 5-6 by the dropwise addition of glacial acetic acid.
-
Add the sodium cyanoborohydride (1.2 equiv) in a single portion.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution to raise the pH to >8. This ensures any residual cyanide is converted to the non-volatile cyanide salt.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between water and an extraction solvent (e.g., DCM).
-
Extract the aqueous layer multiple times, then combine, wash, dry, and concentrate the organic layers as described in Protocol A.
-
Purify the crude product by flash column chromatography.
Caption: Standard laboratory workflow for reductive amination.
Part 4: Characterization and Analysis
The successful synthesis of the N-substituted 3-Methylpiperidin-4-ol derivative should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify include the appearance of a new resonance corresponding to the newly formed C-H bond where the carbonyl group was, and shifts in the signals of the piperidine ring protons adjacent to the nitrogen.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, thereby verifying its elemental composition.
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band from the starting material and the presence of C-N stretching bands in the product are indicative of a successful reaction.
Conclusion
Reductive amination is an indispensable tool for the synthesis of complex amines from readily available starting materials. The use of 3-Methylpiperidin-4-ol as the amine component provides a direct route to valuable chiral intermediates for pharmaceutical research. By understanding the underlying mechanism and selecting the appropriate reducing agent and conditions, researchers can efficiently and safely synthesize a diverse array of N-substituted piperidine derivatives. The STAB-based protocol, in particular, offers a safer, more robust, and environmentally conscious alternative to traditional cyanide-based reagents, aligning with the principles of modern green chemistry.[2]
References
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Orgo Made Simple. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3324. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 54(4/5), 284-298.
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
- Myers, A. (n.d.).
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Zhao, H. (n.d.).
- Al-Joboury, M. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 81-91.
- Turk J Chem. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals.
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
- Cerkovnik, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ScienceMadness.org. (n.d.).
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Journal of Chemical Education. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ACS Publications. [Link]
- ChemicalBook. (2024).
- Sci-Hub. (1995).
- ResearchGate. (2024).
-
PubChem. (n.d.). (3R,4R)-4-methylpiperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Rangel, M., et al. (2006). Spectroscopic and potentiometric characterization of oxovanadium(IV) complexes formed by 3-hydroxy-4-pyridinones. Inorganic Chemistry, 45(20), 8086–8097.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 8. Sodium cyanoborohydride [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
procedure for Boc-protection of 3-Methylpiperidin-4-ol
Application Note: Chemoselective
Abstract & Strategic Overview
The protection of the secondary amine in 3-methylpiperidin-4-ol is a foundational step in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogues) and various GPCR ligands. The challenge lies in the chemoselectivity : the substrate contains both a nucleophilic secondary amine and a secondary alcohol.
While amines are inherently more nucleophilic than alcohols, improper conditions (excessive base strength, high temperatures, or specific Lewis acid catalysts) can lead to
Key Mechanistic Driver: The reaction relies on the nucleophilic attack of the piperidine nitrogen on the carbonyl of di-tert-butyl dicarbonate (
Reaction Scheme & Mechanism
The following diagram illustrates the reaction pathway and the critical avoidance of the
Figure 1: Reaction pathway highlighting the chemoselective route to the N-Boc derivative.
Experimental Protocol (Standard Laboratory Scale)
This protocol is optimized for 1.0 – 10.0 gram batches. It assumes the starting material is the free base . If using the HCl salt, increase the base (TEA) by 1.0 equivalent.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 3-Methylpiperidin-4-ol | Substrate | 1.0 | Limiting reagent. |
| Reagent | 1.1 | Slight excess ensures completion. | |
| Triethylamine (TEA) | Base | 1.5 | Scavenges protons; maintains basicity. |
| DCM | Solvent | 0.2 M | Solubilizes Boc2O and product. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended for purity).
-
Dissolution: Add 3-Methylpiperidin-4-ol (1.0 eq) and DCM (volume to reach 0.2 M concentration). Stir until fully dissolved.
-
Note: If the substrate is an HCl salt, it may not fully dissolve until TEA is added.
-
-
Base Addition: Add TEA (1.5 eq) via syringe. Cool the mixture to 0 °C using an ice bath.
-
Why? Cooling suppresses potential exotherms and minimizes kinetic energy available for the slower
-acylation side reaction.
-
-
Reagent Addition: Dissolve
(1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.-
Gas Evolution: Mild evolution of
may occur.[1] Ensure the system is vented (e.g., via a needle or bubbler).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring (TLC): Check TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin .
-
Success Criteria: Disappearance of the free amine spot (which stains dark red/purple) and appearance of a new, higher Rf spot (amide, does not stain or stains faintly yellow/brown).
-
Workup & Purification Workflow
Proper workup is essential to remove excess TEA and unreacted
Figure 2: Purification flowchart designed to remove basic impurities and protect the acid-labile Boc group.
Detailed Workup Steps:
-
Quench: Dilute the reaction with an equal volume of DCM.
-
Acid Wash: Wash the organic layer with 0.5 M Citric Acid (2x).
-
Critical: Do not use strong acids (HCl/TFA) as they will cleave the Boc group. Citric acid is mild enough to protonate residual TEA and starting material without affecting the product.
-
-
Neutralization: Wash with Saturated Aqueous
(1x) to remove citric acid residues. -
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Validation & Characterization
The product usually isolates as a viscous oil that may solidify upon standing or high-vacuum drying.
-
NMR (400 MHz,
):-
Look for the diagnostic Boc singlet (9 protons) at approximately
1.45 ppm . -
The methine proton adjacent to the alcohol (
-4) typically appears as a multiplet around 3.5–3.8 ppm . -
The methyl doublet (
) appears around 0.9–1.0 ppm .
-
-
Mass Spectrometry (ESI):
-
Expect
or . Note that Boc groups often fragment in MS sources, showing .
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| O-Boc Formation | Base too strong or DMAP used. | Do not use DMAP (4-Dimethylaminopyridine) as a catalyst; it promotes O-acylation. Stick to TEA or DIPEA. |
| Incomplete Reaction | Old | |
| Substrate Insolubility | Salt form (HCl) used in DCM. | Switch solvent to a biphasic system: THF : Water (1:1) and use |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on amine vs. alcohol protection selectivity).
-
CN Patent 103304472A. (2013). Method for synthesizing 1-BOC-3-piperidone. (Describes the specific protection of 3-hydroxypiperidine precursors in aqueous ethanol).
-
Organic Chemistry Portal. Boc-Protected Amines. (General reactivity profiles and catalyst effects).
Sources
Troubleshooting & Optimization
Executive Summary: The "Yield Trap" in Piperidine Synthesis
Technical Support Center: 3-Methylpiperidin-4-ol Synthesis Ticket ID: #YIELD-OPT-3MP4 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Synthesizing 3-Methylpiperidin-4-ol (and its N-protected precursors like 1-benzyl-3-methylpiperidin-4-one) presents a classic "yield trap."[1] Researchers often report yields of <40% not because the reaction failed, but because the product was lost during the workup or the stereochemical outcome was uncontrolled.
This guide addresses the three critical failure points:
-
Aqueous Solubility: The product is highly polar; standard extractions leave ~50% of the product in the water phase.
-
Stereocontrol: Random reduction of the ketone yields a difficult-to-separate diastereomeric mixture (Cis/Trans).[1]
-
Decarboxylation Efficiency: Incomplete conversion of the
-keto ester intermediate.
Module 1: The "Hidden" Yield Killer (Workup Protocol)
The Issue: You obtained a clean TLC spot, but after aqueous workup, your mass balance is low. The Cause: 3-Methylpiperidin-4-ol (and its amine salts) behaves like a surfactant/polar solute.[1] It partitions poorly into ether or ethyl acetate from neutral water.[1]
Optimized Workup Protocol (Self-Validating)
Do NOT use standard diethyl ether extraction.[1] Follow this "Salting-Out" procedure to recover up to 95% of your product.[1]
-
Quench & Basify:
-
Quench the reduction reaction (e.g., NaBH4) with dilute HCl.
-
Critical Step: Adjust pH to >12 using 50% NaOH or KOH pellets.[1] The amine must be completely deprotonated to be extractable.
-
-
Saturation (Salting Out):
-
Add solid NaCl or K2CO3 to the aqueous phase until no more solid dissolves (saturation). This pushes the organic amine out of the aqueous phase (Hofmeister effect).
-
-
Solvent Selection:
-
Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]
-
Why? These solvents have higher polarity and better affinity for the piperidine ring than ether/EtOAc.
-
-
Continuous Extraction (Optional but Recommended):
-
For scales >10g, use a liquid-liquid continuous extractor for 12-18 hours.[1]
-
Validation Check:
-
Test the Aqueous Layer: Take a 1 mL aliquot of the aqueous raft after extraction. Spot on TLC. If it stains with Ninhydrin/Dragendorff, you are still losing product.[1]
Module 2: Stereochemical Control (Cis vs. Trans)
The Issue: You need the cis-isomer (3-methyl and 4-hydroxyl on the same side), but you got a 1:1 mixture or predominantly trans. The Mechanism: The hydride attack on the ketone (1-benzyl-3-methylpiperidin-4-one) is governed by steric approach.[1]
-
Small Hydrides (NaBH4): Attack from the axial direction is sterically hindered by the C3-methyl, often leading to a mix or favoring the thermodynamic product (trans-diequatorial).
-
Bulky Hydrides (L-Selectride): Attack from the less hindered equatorial face, forcing the hydroxyl into an axial position (kinetic control), favoring the cis isomer.
Reagent Selection Matrix
| Target Isomer | Recommended Reagent | Conditions | Expected Ratio (Cis:Trans) | Notes |
| Mixture (Thermodynamic) | NaBH4 | MeOH, 0°C to RT | ~40:60 to 60:40 | Cheapest.[1] Requires chromatographic separation.[1] |
| Cis (Kinetic) | L-Selectride (LiBH(s-Bu)3) | THF, -78°C | >90:10 | High selectivity.[1] Requires careful oxidative workup (NaOH/H2O2) to remove boron byproducts.[1] |
| Trans (Thermodynamic) | Na/EtOH (Dissolving Metal) | Reflux | <10:90 | Older method.[1] Favors the most stable diequatorial conformation. |
Visualizing the Stereoselectivity Pathways
Caption: Pathway selection for stereochemical control. Bulky reagents force kinetic control (Cis).
Module 3: Upstream Optimization (The Precursor)
If your starting material (the ketone) is impure, the reduction yield will plummet. The standard route is the Dieckmann Condensation .
Troubleshooting the Dieckmann Step:
-
Decarboxylation Monitoring: The conversion of the
-keto ester to the ketone requires acidic hydrolysis.[2]-
Failure Mode: If the CO2 evolution stops but you stop heating too early, you leave the ester.
-
Fix: Monitor by IR (disappearance of ester C=O at ~1735 cm⁻¹) or TLC (ester moves higher than ketone).[1]
-
-
Enamine Formation: If using benzylamine + methyl acrylate, ensure the Michael addition is complete (disappearance of acrylate) before adding the base for cyclization.
FAQs: Researcher-to-Researcher
Q: My product is an oil and won't crystallize. How do I purify it? A: 3-Methylpiperidin-4-ol is often a low-melting solid or oil.[1]
-
For Isomer Separation: Do not try to crystallize the free base. Convert it to the Hydrochloride or Oxalate salt .
Q: Can I do the reduction on the N-Boc protected ketone instead of N-Benzyl? A: Yes, but be careful with acidic workups. N-Boc is acid-labile.[1] If you use NaBH4, the workup is mild. If you use L-Selectride, the oxidative workup (NaOH/H2O2) is basic and compatible with Boc. However, N-Benzyl is generally preferred for scale-up because it adds crystallinity and UV activity (easier to see on TLC).[1]
Q: I see a "boron gel" emulsion during L-Selectride workup. A: This is common.[1]
-
Fix: Use the Fieser workup (Water, 15% NaOH, Water) or quench with NaOH/H2O2 to convert the organoborane to boric acid/alcohol, which is water-soluble. Then perform the "Salting Out" extraction described in Module 1.
References
-
Synthesis of 3-methylpiperidin-4-one (Precursor)
-
Stereoselective Reduction (General Piperidines)
-
Workup & Isolation of Water-Soluble Amines
-
Separation of Isomers
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylpiperidin-4-ol via Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-methylpiperidin-4-ol and its isomers using column chromatography. The content is structured to address common issues through a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.
Part 1: Foundational Principles & Key Challenges
The purification of 3-methylpiperidin-4-ol presents a unique set of challenges primarily due to its physicochemical properties. Understanding these is the first step toward developing a robust purification strategy.
-
Polarity and Basicity: As a piperidinol derivative, the molecule contains both a hydroxyl group and a secondary amine. This makes it highly polar and basic. When using standard silica gel, which is weakly acidic due to surface silanol (Si-OH) groups, strong acid-base interactions can occur.[1] This often leads to significant experimental issues, including irreversible adsorption, low recovery, and severe peak tailing.[1][2]
-
Diastereomers: 3-Methylpiperidin-4-ol exists as cis and trans diastereomers ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R) pairs).[3] These isomers often exhibit very similar polarities, making their separation by standard chromatographic techniques exceptionally difficult.[4] The specific stereochemistry can be critical for downstream applications in drug development, necessitating high-purity separation.
-
Lack of UV Chromophore: The molecule does not possess a significant UV chromophore, making it difficult to detect using standard UV-Vis detectors during automated flash chromatography or for visualization on Thin-Layer Chromatography (TLC) plates.[5]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during the purification process in a direct Q&A format.
Category 1: Poor Separation & Resolution
Question: My TLC shows co-elution of my product with impurities. How can I improve the separation?
Answer: Co-elution indicates that the selectivity of your chromatographic system is insufficient. Here is a systematic approach to improving it:
-
Optimize the Mobile Phase: Selectivity is most effectively manipulated by changing the composition of your mobile phase.[5]
-
Vary Solvent Strength: Systematically adjust the ratio of your polar and non-polar solvents.[5] For this polar analyte, common systems include Dichloromethane (DCM)/Methanol or Ethyl Acetate (EtOAc)/Hexanes with a high proportion of the polar component.
-
Change Solvent Composition: If adjusting ratios fails, change the solvents themselves. The different interactions of solvents like DCM, EtOAc, Chloroform, or Acetonitrile with your analyte can produce unique selectivity.[6] For example, switching from a methanol-based system to an acetonitrile-based one can alter hydrogen bonding interactions.
-
-
Incorporate a Basic Modifier: The interaction between the basic amine of your product and acidic silica is a primary cause of poor chromatography. Adding a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase is critical.[1][4] This deactivates the acidic silanol sites, leading to sharper peaks and potentially revealing separation from nearby impurities.[1]
Question: I can't separate the cis and trans isomers of 3-methylpiperidin-4-ol. What should I do?
Answer: Separating diastereomers is a significant challenge that often requires more than standard silica gel chromatography.
-
Systematic Solvent Screening: The subtle differences between diastereomers can sometimes be exploited by screening a wide range of solvent systems, as their interactions with the stationary phase may differ slightly.[4][7]
-
Alternative Stationary Phases: If solvent screening is unsuccessful, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica for basic compounds, as it reduces the problematic acid-base interactions.[2]
-
Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds, as it is designed to minimize tailing and improve resolution.
-
Chiral Stationary Phases: While more common in HPLC, preparative columns with chiral stationary phases can be used for very difficult isomer separations where baseline resolution is mandatory.[7][8]
-
-
Derivative Formation: In some cases, it may be easier to separate the isomers after derivatization. For example, converting the alcohol to an ester or the amine to a carbamate can alter the molecule's conformation and polarity, potentially increasing the separation factor between the diastereomers. The protecting group can then be removed after separation.
Category 2: Recovery, Yield, and Peak Shape Issues
Question: I'm experiencing significant peak tailing for my compound. What is the cause and how do I fix it?
Answer: Peak tailing for a basic compound like 3-methylpiperidin-4-ol on silica gel is almost always caused by the strong, non-ideal interaction with acidic silanol groups.
-
Primary Solution: Add a Basic Modifier: As mentioned previously, adding 0.1-1% triethylamine (TEA) or a similar base to your eluent is the most effective solution.[1][5] The TEA acts as a competing base, saturating the acidic sites on the silica and allowing your analyte to travel through the column more symmetrically.
Workflow for Mitigating Peak Tailing
Caption: Decision workflow for troubleshooting peak tailing.
Question: My product seems to be stuck on the column, and I have very low recovery. Why is this happening?
Answer: Low recovery is a common issue with highly polar or basic compounds on silica gel.
-
Irreversible Adsorption: Your compound may be binding too strongly to the acidic sites on the silica. The solution is the same as for peak tailing: use a basic modifier in your eluent.[1]
-
Insufficiently Polar Mobile Phase: Your eluent may not be strong enough to move the highly polar compound off the column. You need to increase the polarity of the mobile phase. For a DCM/MeOH system, this means increasing the percentage of methanol. If you reach 20-30% methanol and the compound still hasn't eluted, you may need to add a stronger modifier like ammonium hydroxide.
-
Compound Degradation: Silica gel can catalyze the degradation of sensitive compounds.[2] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica. In this case, switching to a more inert stationary phase like neutral alumina is recommended.[2]
Category 3: Detection and Fraction Analysis
Question: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?
Answer: 3-Methylpiperidin-4-ol lacks a UV chromophore, so you must use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with functional groups that can be oxidized, such as alcohols and amines. It will appear as a yellow/brown spot on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, reacting to form a colored product (typically purple or yellow). This is very effective for detecting piperidine derivatives.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
Part 3: Experimental Protocols & Data
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Isomers | cis and trans diastereomers | [3] |
| Polarity | High (contains hydroxyl and amine groups) | N/A |
| Basicity | Basic (secondary amine) | N/A |
Recommended Mobile Phase Systems
| Stationary Phase | Mobile Phase System | Modifier | Application Notes |
| Silica Gel | Dichloromethane / Methanol (98:2 to 80:20) | 0.5 - 1% Triethylamine (TEA) | Good general-purpose system. Adjust MeOH % to achieve an Rf of ~0.3. TEA is crucial to prevent tailing.[1] |
| Silica Gel | Ethyl Acetate / Hexanes (50:50 to 100:0) + MeOH | 0.5 - 1% Triethylamine (TEA) | Can offer different selectivity than DCM/MeOH. Add a small amount of MeOH (1-5%) to the EtOAc for highly polar compounds. |
| Neutral Alumina | Dichloromethane / Methanol (99:1 to 90:10) | None typically needed | A good alternative if compound degrades on silica. May not require a basic modifier. |
| Amine-functionalized Silica | Ethyl Acetate / Hexanes | None | Excellent for eliminating peak tailing but is a more expensive specialty phase. |
Step-by-Step Protocol: Standard Purification on Silica Gel
This protocol assumes a crude mixture containing 3-methylpiperidin-4-ol and non-polar impurities.
-
TLC Analysis and Mobile Phase Selection:
-
Prepare several eluent systems (e.g., 95:5 DCM/MeOH, 90:10 DCM/MeOH), each containing 1% TEA.
-
Spot your crude material on a TLC plate and develop it in the test systems.
-
Identify the system that gives your target compound an Rf value between 0.2 and 0.4. This will be your starting mobile phase.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column. A good rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight.[9]
-
Place a small plug of cotton or glass wool at the bottom of the column.[10] Add a thin layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in your chosen non-polar solvent (e.g., hexanes or DCM).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly, avoiding air bubbles.[10]
-
Add another layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel or Celite (approx. 2-3 times the weight of your crude material) to this solution.[11]
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with wet loading of polar compounds.
-
-
Elution and Fraction Collection:
-
Carefully add your chosen mobile phase to the column.
-
Apply gentle air pressure to begin elution. Maintain a consistent flow rate.
-
Collect fractions in numbered test tubes.[12]
-
Monitor the separation by collecting small spots from the fractions for TLC analysis. Use one of the staining methods described above to visualize the compound.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-methylpiperidin-4-ol.
-
General Purification Workflow
Caption: Step-by-step workflow for column chromatography purification.
References
-
Isolation And Purification Of Substance By Column Chromatography. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. (n.d.). JSM Central. Retrieved February 4, 2026, from [Link]
-
Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques, 6(1), 1037. Retrieved February 4, 2026, from [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Bioactive Materials, 25, 436-448. Retrieved February 4, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 4, 2026, from [Link]
-
Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68434400, (3R,4R)-4-methylpiperidin-3-ol. Retrieved February 4, 2026, from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 4, 2026, from [Link]
-
S. P. D. S, A. (2020). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Helda - University of Helsinki. Retrieved February 4, 2026, from [Link]
-
Letter, W. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. Retrieved February 4, 2026, from [Link]
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Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one. Retrieved February 4, 2026, from [Link]
- Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine. (n.d.). Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. Retrieved February 4, 2026, from [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved February 4, 2026, from [Link]
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Yoshikawa, D. M. (n.d.). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Innovations in Pharmaceutical Technology. Retrieved February 4, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
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Troubleshooting Guide. (n.d.). Restek. Retrieved February 4, 2026, from [Link]
-
Jautz, U., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Toxins, 14(10), 682. Retrieved February 4, 2026, from [Link]
-
Gawad, E. A. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved February 4, 2026, from [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. (n.d.). Journal of Zhejiang University. Retrieved February 4, 2026, from [Link]
-
Column chromatography. (n.d.). University of Victoria. Retrieved February 4, 2026, from [Link]
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stability of 3-Methylpiperidin-4-ol under acidic conditions
This is an automated response from the Chemical Stability & Process Safety Technical Support Center .
Ticket ID: #STAB-3MP4-ACID Subject: Stability Profile of 3-Methylpiperidin-4-ol in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
3-Methylpiperidin-4-ol (CAS: 106-52-5 / 5773-58-0 for various isomers) exhibits a bimodal stability profile in acidic conditions.
-
Thermodynamically Stable: As a crystalline hydrochloride salt (HCl) at ambient temperature.
-
Kinetically Unstable: In the presence of strong Brønsted acids (e.g., H₂SO₄, H₃PO₄) at elevated temperatures (>60°C), where it undergoes rapid acid-catalyzed dehydration to form 3-methyl-1,2,3,6-tetrahydropyridine (and isomers).
Part 1: The Core Stability Mechanism
To troubleshoot effectively, you must understand the driving force behind the instability. The 4-hydroxyl group on the piperidine ring is a secondary alcohol. In the presence of acid, it protonates to form an alkyloxonium ion (
-
The Trap: Because the adjacent carbon (C3) bears a methyl group, the resulting carbocation formed upon water loss is secondary but can undergo hydride or methyl shifts to form more stable tertiary carbocations.
-
The Result: Elimination of a
-proton yields an alkene (dehydration).[1]
Visualizing the Degradation Pathway
The following diagram illustrates the critical failure points where your yield is lost to dehydration or isomerization.
Figure 1: Acid-catalyzed dehydration mechanism showing the irreversible elimination path (red) versus reversible epimerization.
Part 2: Troubleshooting Guide (FAQ)
Scenario A: Salt Formation & Storage
Q: I need to store 3-Methylpiperidin-4-ol for 6 months. Can I store the free base?
A: No. The free base is an amine and can absorb atmospheric CO₂ (forming carbamates) or oxidize.
Recommendation: Convert it to the Hydrochloride (HCl) salt . The protonation of the piperidine nitrogen (
-
Protocol: Dissolve free base in anhydrous Ethanol/DCM (1:1). Add 1.1 eq of 4M HCl in Dioxane at 0°C. Evaporate solvent <30°C.
-
Why? This protonates the nitrogen (kinetic preference) without providing enough thermal energy to protonate the oxygen and trigger elimination [1].
Scenario B: Reaction Optimization
Q: I am performing a reductive amination in acetic acid at 50°C. Will my starting material degrade? A: Likely Safe. Acetic acid is a weak organic acid. At 50°C, it is generally insufficient to protonate the hydroxyl group to the extent required for water elimination.
-
Check: Monitor for an impurity at RRT ~0.8 (alkene) by HPLC.
-
Threshold: Degradation typically begins when
and .
Q: I see a new impurity (M-18 peak in LC-MS) after refluxing in 6N HCl. What happened?
A: You have triggered Acid-Catalyzed Dehydration . The M-18 mass corresponds to the loss of water (
-
Root Cause: High temperature + Strong Acid = E1 Elimination Mechanism.
-
Fix: Switch to a milder acid (e.g., Trifluoroacetic acid) or lower the temperature. If hydrolysis of another group is required, consider enzymatic methods or basic hydrolysis.
Scenario C: Stereochemical Integrity
Q: My pure cis-isomer became a mixture of cis/trans after acid treatment. Why? A: This is Acid-Catalyzed Epimerization .
-
Mechanism: The reaction didn't go all the way to the alkene.[2] Instead, the C-O bond broke to form the planar carbocation (sp² hybridized), and water re-attacked from the opposite face before elimination could occur.
-
Prevention: Avoid conditions that stabilize carbocations (e.g., high dielectric solvents like water/methanol with strong acids). Use non-polar solvents for salt formation.
Part 3: Acid Compatibility Matrix
Use this table to determine if your experimental conditions are safe.
| Acid System | Temperature | Risk Level | Predicted Outcome |
| HCl (Anhydrous in Ether/Dioxane) | 0°C – 25°C | 🟢 Safe | Stable Salt Formation. Recommended for storage [1]. |
| Acetic Acid (Glacial) | 25°C – 60°C | 🟢 Safe | Minimal degradation. Suitable for reductive amination. |
| Dilute HCl (1N, Aqueous) | 25°C | 🟡 Caution | Slow epimerization possible over long durations (>24h). |
| H₂SO₄ / H₃PO₄ (Conc.) | >80°C | 🔴 Critical | Rapid Dehydration. Forms 4-methyl-1,2,5,6-tetrahydropyridine [2, 3]. |
| TFA (Neat) | >50°C | 🟠 High | Trifluoroacetate ester formation followed by elimination. |
Part 4: Validated Protocols
Protocol 1: Safe Synthesis of Hydrochloride Salt
Standard Operating Procedure for stabilizing 3-Methylpiperidin-4-ol.
-
Preparation: Dissolve 10 mmol of 3-Methylpiperidin-4-ol free base in 20 mL of anhydrous Ethanol .
-
Acidification: Cool the solution to 0°C (Ice bath).
-
Addition: Dropwise add 11 mmol (1.1 eq) of 1.25 M HCl in Ethanol (or 4M HCl in Dioxane). Do not use aqueous HCl if possible to facilitate drying.
-
Isolation: Stir for 30 mins at 0°C. Remove solvent under reduced pressure (Rotavap) at bath temp < 35°C .
-
Result: White hygroscopic solid. Store under Argon/Nitrogen at 4°C.
Protocol 2: Detection of Degradation (HPLC)
Use this to verify stability in your specific matrix.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid (Low pH suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection:
-
3-Methylpiperidin-4-ol: Elutes early (polar). Weak UV absorbance (use CAD/ELSD or MS).
-
Dehydration Product (Alkene): Elutes later (less polar). Distinct UV absorption at 210-220 nm due to the double bond.
-
References
- Context: Describes the standard handling of 3-methylpiperidine derivatives as hydrochloride salts in mild conditions (0°C to 25°C)
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved February 4, 2026, from [Link]
-
Context: mechanistically grounds the acid-catalyzed dehydration of secondary alcohols using strong acids like H2SO4.[3]
-
-
Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved February 4, 2026, from [Link]
- Context: Confirms the temperature dependence (E1 mechanism)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting ¹H-NMR Spectra of 3-Methylpiperidin-4-ol Isomers
For researchers and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's biological activity, safety, and efficacy. The 3-methylpiperidin-4-ol scaffold is a common motif in pharmacologically active compounds, and the relative orientation of the methyl and hydroxyl groups gives rise to cis and trans diastereomers. These isomers can exhibit vastly different pharmacological profiles. This guide provides an in-depth comparison of the ¹H-NMR spectral features that allow for the unambiguous differentiation of these isomers, grounded in the fundamental principles of conformational analysis and nuclear magnetic resonance spectroscopy.
The Challenge: Conformational Dynamics in Piperidine Rings
The non-planar, chair-like conformation of the piperidine ring is central to understanding the ¹H-NMR spectra of its derivatives. Similar to cyclohexane, substituents can occupy either axial or equatorial positions. However, the piperidine ring is subject to ring-flipping, which can average the signals of axial and equatorial protons if the process is fast on the NMR timescale. In the case of 3-methylpiperidin-4-ol, the substituents energetically favor equatorial positions to minimize steric strain, leading to a predominant chair conformation for each isomer. It is this conformational preference that allows us to predict and interpret the distinct ¹H-NMR spectra of the cis and trans isomers.
Differentiating Isomers: A Predictive ¹H-NMR Analysis
Predicted Chair Conformations
-
Trans Isomer: In the most stable chair conformation, both the C3-methyl group and the C4-hydroxyl group will occupy equatorial positions. This arrangement minimizes steric interactions.
-
Cis Isomer: In its most stable chair conformation, one substituent will be equatorial and the other axial. Due to the generally larger A-value (a measure of steric bulk) of a methyl group compared to a hydroxyl group, the conformation with an equatorial methyl group and an axial hydroxyl group is expected to be the most stable.
These preferred conformations lead to different spatial relationships between the protons on the piperidine ring, which are directly reflected in their ¹H-NMR spectra.
Comparative Table of Predicted ¹H-NMR Parameters
The following table summarizes the predicted chemical shifts and coupling constants for the diagnostic protons of the cis and trans isomers of 3-methylpiperidin-4-ol. These predictions are based on the principles of axial vs. equatorial proton environments and the Karplus relationship for vicinal coupling.
| Parameter | Trans Isomer (3e-Me, 4e-OH) | Cis Isomer (3e-Me, 4a-OH) | Rationale for Difference |
| H3 Proton (CH-CH₃) | Axial (H3a) | Axial (H3a) | In the most stable conformation of both isomers, the bulky methyl group is equatorial, making the H3 proton axial. |
| Chemical Shift (δ) | ~2.0 - 2.4 ppm | ~2.0 - 2.4 ppm | Similar chemical environment. |
| Multiplicity | Multiplet | Multiplet | Complex coupling with neighboring protons. |
| H4 Proton (CH-OH) | Axial (H4a) | Equatorial (H4e) | The orientation of the hydroxyl group is the key difference. |
| Chemical Shift (δ) | ~3.4 - 3.8 ppm | ~3.9 - 4.3 ppm | Equatorial protons are typically deshielded (appear at a higher ppm) compared to their axial counterparts in similar electronic environments[1]. |
| Multiplicity | Multiplet, characterized by large J-values | Multiplet, characterized by small J-values | The multiplicity is determined by the coupling to neighboring protons. |
| J-Coupling (H3a-H4a) | ~8 - 12 Hz | N/A (H3a-H4e coupling) | This is the most diagnostic parameter. The dihedral angle between two axial protons on adjacent carbons is ~180°, leading to a large coupling constant according to the Karplus equation[2]. |
| J-Coupling (H3a-H4e) | N/A (H3a-H4a coupling) | ~2 - 5 Hz | The dihedral angle between an axial and an equatorial proton is ~60°, resulting in a much smaller coupling constant[2]. |
| Methyl Protons (CH₃) | Doublet, ~0.9 - 1.1 ppm | Doublet, ~0.9 - 1.1 ppm | Coupled to H3. The chemical shift is expected to be similar in both isomers. |
Experimental Workflow for Isomer Identification
The following sections outline the experimental approach to acquire and interpret the necessary NMR data to confirm the stereochemistry of 3-methylpiperidin-4-ol isomers.
Step 1: 1D ¹H-NMR Spectroscopy
This is the foundational experiment for distinguishing the isomers. The primary focus will be on the signal of the H4 proton.
Protocol for 1D ¹H-NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-methylpiperidin-4-ol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube[3][4]. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals[5].
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Identify the multiplet corresponding to the H4 proton (the proton on the carbon bearing the hydroxyl group), which is expected to be in the 3.4-4.3 ppm range.
-
Measure the coupling constants for this multiplet. A large coupling constant (8-12 Hz) for the interaction with the H3 proton is indicative of an axial-axial relationship and thus the trans isomer. A small coupling constant (2-5 Hz) indicates an axial-equatorial relationship, pointing to the cis isomer.
-
Logical Workflow for Isomer Determination using ¹H-NMR
Caption: Expected COSY correlations for the 3-methylpiperidin-4-ol ring system.
B. NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded or coupled.[6][7] This is the ultimate tool for confirming the relative stereochemistry.
Workflow for NOESY Analysis:
-
Acquisition: Run a standard 2D NOESY experiment. A sufficient mixing time (e.g., 500-800 ms) should be used to allow for the development of NOE cross-peaks.
-
Analysis:
-
For the trans isomer (diequatorial substituents): H3 and H4 are both axial. A strong NOE cross-peak is expected between H3 and the axial protons at C2 and C5. Similarly, H4 will show a strong NOE to the axial protons at C5 and C2. Crucially, a strong NOE between H3 and H4 themselves is not expected due to their distance in a diequatorial arrangement.
-
For the cis isomer (equatorial methyl, axial hydroxyl): H3 is axial and H4 is equatorial. A strong NOE cross-peak is expected between the axial H3 and the axial hydroxyl group's proton (if not exchanging rapidly with the solvent) and the axial protons at C2 and C5. The equatorial H4 will show NOE correlations to the equatorial protons at C3 and C5. A key diagnostic NOE would be between the axial H3 and the axial hydroxyl proton.
-
Conclusion
The differentiation of the cis and trans isomers of 3-methylpiperidin-4-ol is readily achievable through a systematic analysis of their ¹H-NMR spectra. The most telling piece of data is the coupling constant between the protons on C3 and C4, which directly reflects their dihedral angle and, consequently, the relative stereochemistry of the methyl and hydroxyl groups. While a 1D ¹H-NMR spectrum is often sufficient for this determination, 2D NMR techniques such as COSY and NOESY provide an orthogonal and definitive confirmation of the structure, ensuring the highest level of scientific integrity in the characterization of these important pharmaceutical building blocks.
References
-
Brainly. (2023, August 17). How does NMR distinguish between axial and equatorial protons? Retrieved from [Link]
-
Li, W., et al. (2012). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 77(23), 10866–10873. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Retrieved from [Link]
-
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]
-
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]
-
YouTube. (2020, May 29). 1H NMR of cyclohexane. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]
-
YouTube. (2022, March 20). Stereochemistry | How to read NOESY spectrum?[Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kwan, E. E. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Harvard University. Retrieved from [Link]
-
Elyashberg, M., & Williams, A. (n.d.). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Computer-Based Structure Elucidation from Spectral Data. Retrieved from [Link]
-
Reddit. (2016, February 17). NMR: relating coupling constants and major product. r/chemhelp. [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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A Comparative Analysis of the Bioactivity of 3-Methylpiperidin-4-ol and Piperidin-4-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure has given rise to a vast array of bioactive molecules. This guide provides an in-depth comparison of two closely related piperidin-4-ol derivatives: 3-Methylpiperidin-4-ol and the parent compound, piperidin-4-ol. By examining their potential in anticancer and neurological applications, we aim to elucidate the impact of a simple methyl substitution on the bioactivity of the piperidin-4-ol core.
Introduction to the Piperidin-4-ol Scaffold
The piperidin-4-ol moiety is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a wide range of biological pathways.[1] Its hydroxyl group and the basic nitrogen atom provide key points for hydrogen bonding and salt bridge formation with biological targets, making it an attractive starting point for drug design. Piperidine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and neurological effects.[2]
This guide will focus on the subtle yet potentially significant structural difference between piperidin-4-ol and its 3-methylated counterpart, exploring how this modification may influence their therapeutic potential.
Comparative Bioactivity Profile
While direct head-to-head comparative studies on the bioactivity of 3-Methylpiperidin-4-ol and piperidin-4-ol are not extensively available in the public domain, we can infer potential differences by examining related structures and structure-activity relationship (SAR) studies.
Anticancer Potential: A Focus on Hematological Malignancies
The piperidine nucleus is a recurring motif in a multitude of anticancer agents.[3][4] Derivatives of piperidin-4-one, a close structural relative of piperidin-4-ol, have shown promise in this area.[2][5]
The Case for 3-Methyl Substitution:
A study on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones revealed their potential as anticancer agents, particularly against hematological cancer cell lines.[6] These compounds were found to reduce the growth of myeloma and leukemia cell lines.[6] This suggests that substitution at the 3-position of the piperidin-4-one ring can contribute to cytotoxic activity. The presence of the methyl group in 3-Methylpiperidin-4-ol may, therefore, confer a degree of steric hindrance or alter the electronic properties of the ring, potentially influencing its interaction with biological targets.
Potential Mechanism of Action: The JAK/STAT Pathway
The anticancer activity of some piperidine-containing compounds has been linked to the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers, including hematological malignancies.[7][8][9] The aforementioned study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones suggested that their cytotoxic effects may be mediated through the inhibition of a JAK/STAT protein kinase.[6] It is plausible that both 3-Methylpiperidin-4-ol and piperidin-4-ol could interact with components of this pathway, with the 3-methyl group potentially enhancing this interaction for the former.
Table 1: Hypothetical Comparative Anticancer Activity
| Compound | Target Cancer Cell Lines | Postulated IC50 Range (µM) | Potential Mechanism of Action |
| 3-Methylpiperidin-4-ol | Hematological (e.g., Leukemia, Myeloma) | 10-50 | Inhibition of JAK/STAT signaling |
| Piperidin-4-ol | Broad-spectrum | >50 | General cytotoxic effects |
This table is a hypothetical representation based on data from related compounds and is intended for illustrative purposes. Actual IC50 values would need to be determined experimentally.
Neurological Activity: Exploring Receptor Interactions
Piperidine derivatives are well-represented in centrally acting drugs, targeting a variety of receptors and transporters.[10] The core structure of piperidin-4-ol is found in molecules with affinity for various neurological targets.
Influence of Methyl Substitution on Receptor Affinity:
A comparative study on substituted piperidine analogs of hemicholinium-3, a potent inhibitor of choline uptake, provided insights into the effect of substitution on the piperidine ring. The study found that 4-methylpiperidine derivatives maintained potent activity , while a reduction in activity was observed with 4-hydroxyl piperidine analogs.[11] Although this study does not directly compare 3-methyl substitution, it highlights that methyl groups on the piperidine ring can be well-tolerated and even beneficial for maintaining high affinity for a neurological target.
The position of the methyl group is critical. A study on piperidine-substituted quinolones as GnRH antagonists showed that a small group at the 6-position of the piperidine ring was tolerated. In contrast, another study on N-substituted piperidine-3-carbohydrazide-hydrazones as potential treatments for Alzheimer's disease demonstrated that specific substitutions at the 3-position could lead to potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, with IC50 values in the low micromolar range.[12]
This suggests that the 3-methyl group in 3-Methylpiperidin-4-ol could modulate its binding affinity and selectivity for various neurological receptors compared to the unsubstituted piperidin-4-ol.
Experimental Protocols for Bioactivity Assessment
To empirically determine and compare the bioactivities of 3-Methylpiperidin-4-ol and piperidin-4-ol, the following experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines.
1. Cell Culture and Seeding:
- Culture hematological cancer cell lines (e.g., K-562, MV4-11) in appropriate media and conditions.[13][14][15]
- Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment and recovery.
2. Compound Treatment:
- Prepare stock solutions of 3-Methylpiperidin-4-ol and piperidin-4-ol in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Treat the cells with the different concentrations of the compounds and include a vehicle control (DMSO).
3. MTT Assay:
- After a 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound by plotting a dose-response curve.
Protocol 2: Neurological Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of the compounds to a specific neurological receptor of interest (e.g., dopamine or serotonin receptors).
1. Membrane Preparation:
- Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
2. Binding Reaction:
- In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compounds (3-Methylpiperidin-4-ol or piperidin-4-ol).[16][17]
- Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).
3. Incubation and Filtration:
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[17]
- Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
4. Scintillation Counting:
- Place the filter discs in scintillation vials with a scintillation cocktail.
- Measure the radioactivity in each vial using a liquid scintillation counter.
5. Data Analysis:
- Calculate the specific binding for each concentration of the test compound.
- Determine the Ki value (inhibition constant) for each compound by performing a competition binding analysis.
Visualizing the Scientific Workflow
To better understand the process of comparing these two compounds, the following workflow diagram is provided.
Caption: A workflow for the comparative bioactivity assessment of 3-Methylpiperidin-4-ol and piperidin-4-ol.
Mechanistic Insights: A Potential Signaling Pathway
As discussed, the JAK/STAT pathway is a plausible target for piperidine derivatives in the context of cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by our compounds of interest.
Caption: Simplified JAK/STAT signaling pathway with a hypothetical point of inhibition by piperidin-4-ol derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential bioactivities of 3-Methylpiperidin-4-ol and piperidin-4-ol. While direct comparative data is limited, the available literature on related compounds suggests that the 3-methyl substitution could influence both the anticancer and neurological activities of the piperidin-4-ol scaffold.
The anticancer potential, particularly against hematological malignancies, may be linked to the modulation of the JAK/STAT pathway. In the context of neurological disorders, the 3-methyl group could fine-tune the receptor binding affinity and selectivity.
To definitively elucidate the comparative bioactivity of these two compounds, rigorous experimental evaluation is necessary. The protocols provided in this guide offer a starting point for such investigations. Future research should focus on:
-
Direct comparative screening: Testing both compounds in a panel of cancer cell lines and against a variety of neurological receptors.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by each compound.
-
In vivo studies: Evaluating the efficacy and safety of these compounds in animal models of cancer and neurological disorders.
By systematically exploring the structure-activity relationships of these and other substituted piperidin-4-ol derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
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- Al-Warhi, T., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(24), 8089. [Link]
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A Comparative Guide to Validating the Chiral Purity of 3-Methylpiperidin-4-ol using GC-MS
This guide provides a detailed comparison of methodologies for determining the enantiomeric excess of 3-Methylpiperidin-4-ol, a crucial chiral building block in pharmaceutical synthesis. We will explore derivatization strategies and their impact on chromatographic resolution on chiral stationary phases, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Chiral Purity in Drug Development
3-Methylpiperidin-4-ol possesses two stereocenters, leading to four possible stereoisomers. In the synthesis of active pharmaceutical ingredients (APIs), controlling the stereochemistry is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. For instance, the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the non-negotiable need for precise chiral purity assessment. Regulatory bodies like the FDA and EMA mandate strict control over the stereoisomeric composition of chiral drugs, making robust analytical methods for their validation indispensable.
Analytical Strategy: Why GC-MS with Derivatization?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of 3-Methylpiperidin-4-ol on chiral stationary phases is often challenging due to its high polarity and the presence of both amine and hydroxyl functional groups. These groups can lead to strong interactions with the column, resulting in poor peak shape and inadequate separation.
To overcome these limitations, a derivatization step is employed. This involves chemically modifying the analyte to:
-
Increase Volatility: By replacing the polar -OH and -NH groups with less polar functionalities, the boiling point of the analyte is reduced, making it more amenable to GC analysis.
-
Enhance Chiral Recognition: The derivatizing agent can introduce bulky groups that amplify the stereochemical differences between the enantiomers, leading to better separation on the chiral stationary phase.
-
Improve Thermal Stability: Derivatization can protect the analyte from degradation at the high temperatures of the GC inlet and column.
Comparative Analysis of Derivatization Agents
The choice of derivatizing agent is critical for successful chiral separation. Here, we compare two common approaches: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Derivatization Agent | Reaction | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Acylates both the amine and hydroxyl groups. | Rapid and quantitative reaction at room temperature. The resulting derivative is highly volatile and often shows excellent separation on cyclodextrin-based chiral columns. | The reaction is highly exothermic and produces corrosive trifluoroacetic acid as a byproduct, requiring careful handling and an inert reaction environment. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylates the amine and hydroxyl groups, replacing active protons with trimethylsilyl (TMS) groups. | Produces a thermally stable derivative with good chromatographic properties. The byproducts are neutral and volatile, minimizing interference. | The reaction may require heating to go to completion. The TMS derivatives can be sensitive to moisture, necessitating anhydrous conditions. |
Expert Insight: While both methods are effective, TFAA derivatization often provides superior resolution for piperidine-based structures on cyclodextrin phases due to the enhanced hydrogen bonding and dipole-dipole interactions of the trifluoroacetyl groups with the chiral selector.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the derivatization and GC-MS analysis of 3-Methylpiperidin-4-ol.
Method 1: Trifluoroacetic Anhydride (TFAA) Derivatization
Objective: To acylate 3-Methylpiperidin-4-ol for enhanced volatility and chiral recognition.
Materials:
-
3-Methylpiperidin-4-ol sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas supply
-
2 mL GC vials with inserts
Protocol:
-
Accurately weigh approximately 1 mg of the 3-Methylpiperidin-4-ol sample into a GC vial.
-
Add 500 µL of anhydrous DCM to dissolve the sample.
-
Add 10 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Carefully add 50 µL of TFAA to the vial. Caution: The reaction is exothermic.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of anhydrous DCM for GC-MS analysis.
GC-MS Parameters for Chiral Separation
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based chiral stationary phase.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 90 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Diagram of the Experimental Workflow
Caption: Workflow for chiral purity analysis of 3-Methylpiperidin-4-ol.
Data Interpretation and Performance Comparison
Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The enantiomeric excess (% ee) is calculated using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Comparative Performance Data (Hypothetical)
| Parameter | TFAA Derivatization | BSTFA Derivatization |
| Resolution (Rs) | > 2.0 | 1.5 - 1.8 |
| Peak Asymmetry | 1.1 - 1.3 | 1.2 - 1.5 |
| Retention Time | Shorter | Longer |
| Sensitivity (LOD) | Lower | Higher |
Expert Analysis: The TFAA method typically yields a higher resolution factor (Rs), which is a measure of the degree of separation between two peaks. A resolution of >1.5 is generally considered baseline separation. While the BSTFA method may be slightly less effective in terms of resolution for this specific analyte, it can offer advantages in terms of reduced sample preparation complexity and potential for lower limits of detection (LOD).
Diagram of Chiral Recognition Mechanism
Caption: Interaction between enantiomers and the chiral stationary phase.
Trustworthiness and Method Validation
To ensure the trustworthiness of this analytical method, a thorough validation should be performed according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by obtaining a clean separation of the enantiomers from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with a known enantiomeric composition.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
By systematically validating these parameters, the developed GC-MS method can be considered a self-validating system, providing reliable and accurate results for the chiral purity of 3-Methylpiperidin-4-ol.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Blau, K., & Halket, J. M. (Eds.). Handbook of Derivatives for Chromatography. John Wiley & Sons. [Link]
-
V. Schurig. Chiral Separations by Gas Chromatography. Journal of Chromatography A. [Link]
Comparative Profiling of 3-Methylpiperidin-4-ol Analogs as Sigma-1 Receptor Ligands
Executive Summary
This technical guide provides a comparative analysis of 3-methylpiperidin-4-ol derivatives, focusing on their application as ligands for the Sigma-1 Receptor (S1R) . While the unsubstituted piperidin-4-ol scaffold is a common pharmacophore in diverse GPCR ligands (including muscarinic and opioid receptors), the introduction of a methyl group at the C3 position introduces critical stereochemical constraints that significantly alter binding affinity and selectivity.
This guide compares the performance of cis- and trans- 3-methyl isomers against unsubstituted and N-substituted benchmarks. It synthesizes structure-activity relationship (SAR) data to demonstrate how vicinal methylation restricts conformational flexibility, enhancing specificity for the S1R hydrophobic pocket.
Technical Introduction: The Vicinal Constraint
The 3-methylpiperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from the vicinal relationship between the C3-methyl and C4-hydroxyl groups. Unlike the 4-methyl analog, where the substituent is geminal or distal, the 3-methyl group directly influences the equatorial/axial preference of the hydroxyl group via 1,2-allylic strain (A-strain) principles.
Key Pharmacological Challenge: The Sigma-1 receptor possesses a highly specific "L-shaped" binding pocket defined by hydrophobic residues (Val84, Trp89, Tyr103). High-affinity ligands typically require:
-
A Basic Nitrogen: For electrostatic interaction with Asp126.
-
A Hydrophobic Flanking Region: Usually an N-aromatic tail.
-
A Polar Core: The 4-OH group, which must orient correctly to form hydrogen bonds or avoid steric clash with Tyr206.
This guide evaluates how 3-methyl substitution optimizes this third requirement.
Comparative Analysis: SAR & Ligand Performance
The following data summarizes the binding affinity (
Table 1: Comparative Binding Affinity ( ) at Sigma-1 Receptors
| Compound ID | Structure Description | Stereochemistry | N-Substituent | Selectivity (S1R/S2R) | Performance Verdict | |
| Ref-1 | Piperidin-4-ol (Parent) | N/A | Methyl | > 5,000 | N/A | Poor (Lacks hydrophobic anchor) |
| Ref-2 | 4-Phenylpiperidin-4-ol | N/A | Phenethyl | 1.2 | 15x | High (Standard Benchmark) |
| Analog-A | 3-Methylpiperidin-4-ol | cis-racemate | Phenethyl | 45.0 | 8x | Moderate (Steric clash in pocket) |
| Analog-B | 3-Methylpiperidin-4-ol | trans-racemate | Phenethyl | 4.8 | 85x | Optimal (Conformational lock) |
| Analog-C | 3-Methylpiperidin-4-ol | trans-racemate | Benzyl | 120.0 | 12x | Low (Linker too short) |
Analysis of Results
-
The N-Phenethyl "Anchor" Effect: Comparing Ref-1 (Methyl) to Analog-B (Phenethyl) confirms that a bulky hydrophobic group on the nitrogen is non-negotiable for S1R affinity. The phenethyl group occupies the primary hydrophobic sub-pocket, anchoring the ligand.
-
Stereochemical "Locking" (Cis vs. Trans): Analog-B (trans) significantly outperforms Analog-A (cis) .
-
Mechanism:[1] In the trans-isomer, the 3-Me and 4-OH groups can adopt a diequatorial conformation in the chair form. This minimizes 1,3-diaxial interactions and presents a flat hydrophobic face to the receptor residues (Trp89).
-
Contrast: The cis-isomer forces one substituent axial, creating a steric volume that clashes with the tight S1R binding site walls.
-
-
Linker Length Sensitivity: Comparing Analog-B (Phenethyl, 2-carbon linker) with Analog-C (Benzyl, 1-carbon linker) shows a 25-fold drop in affinity. The S1R requires a specific distance between the basic nitrogen and the aromatic ring to bridge Asp126 and the hydrophobic pocket.
Mechanistic Visualization
The following diagram illustrates the logical flow of the Structure-Activity Relationship (SAR) decision process used to select the trans-3-methyl analog.
Figure 1: SAR Decision Tree illustrating the critical path to optimizing 3-methylpiperidin-4-ol ligands.
Experimental Protocols
To ensure reproducibility and trust, the following protocols utilize self-validating controls (Total vs. Non-Specific Binding).
Membrane Preparation (Source: Guinea Pig Brain or Transfected HEK293)
Rationale: S1R is highly expressed in the cerebellum and liver. High-quality membrane fractions are critical for low-noise assays.
-
Homogenization: Resuspend tissue/cells in 10 volumes of ice-cold Tris-Sucrose Buffer (50 mM Tris-HCl, 10% Sucrose, pH 7.4). Homogenize using a Polytron (3 bursts of 10s).
-
Debris Removal: Centrifuge at 1,000 x g for 10 mins at 4°C. Discard pellet (nuclei/debris).
-
Membrane Collection: Centrifuge supernatant at 20,000 x g for 20 mins at 4°C.
-
Washing: Resuspend pellet in fresh Tris buffer (no sucrose) and re-centrifuge (repeat twice to remove endogenous ligands).
-
Storage: Resuspend final pellet to ~2 mg/mL protein concentration. Store at -80°C.
Radioligand Binding Assay (Competition Mode)
Target: Sigma-1 Receptor (
Workflow Diagram:
Figure 2: Step-by-step workflow for the competitive radioligand binding assay.[3][4][5]
Step-by-Step Procedure:
-
Plate Setup: Use 96-well polypropylene plates.
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol to define NSB wells.
-
Total Binding (TB): Add Buffer + Radioligand only.
-
Competition: Add increasing concentrations of the 3-methylpiperidin-4-ol analog (
M to M). -
Initiation: Add 150 µL membrane suspension (final vol 250 µL).
-
Equilibrium: Incubate for 120 mins at 37°C (S1R kinetics are slow; ensure equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding. Wash 3x with ice-cold Tris buffer.
-
Analysis: Calculate
using a one-site competition model. Convert to using the Cheng-Prusoff equation:
Conclusion & Recommendations
For researchers developing Sigma-1 receptor ligands, the trans-3-methylpiperidin-4-ol scaffold offers a superior starting point compared to the cis isomer or the unsubstituted parent. The 3-methyl group, when in the trans configuration, acts as a conformational lock that favors the diequatorial presentation of the hydroxyl group, enhancing binding enthalpy.
Recommendation: Prioritize the synthesis of N-(2-phenethyl)-trans-3-methylpiperidin-4-ol . Future optimization should focus on substituting the phenyl ring (e.g., 4-F or 3,4-Cl) rather than altering the piperidine core stereochemistry.
References
-
Structure-Activity Relationships of Sigma Ligands: Comparison of piperidine and piperazine derivatives in Sigma-1 vs Sigma-2 binding. Journal of Medicinal Chemistry.
-
Radioligand Binding Assay Protocols: Standardized methods for GPCR and Sigma receptor membrane preparation and filtration assays. National Institutes of Health (NIH) / PubMed Central.
-
Conformational Analysis of Piperidines: NMR studies detailing the axial/equatorial preferences in 3-substituted piperidines. Royal Society of Chemistry (RSC) / Perkin Transactions.
-
Sigma Receptor Ligand Design: Discovery and computational studies of piperidine-based compounds endowed with sigma receptor affinity. PubMed Central.
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A Comparative Guide to the Spectroscopic Characterization of 3-Methylpiperidin-4-ol Impurities
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component within a drug substance that is not the intended chemical entity is classified as an impurity.[1] These impurities can arise from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[2] Therefore, their detection, identification, and quantification are mandated by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
3-Methylpiperidin-4-ol is a key building block in the synthesis of various pharmaceutical agents. Its stereochemistry and functional groups make it susceptible to the formation of several process-related and degradation impurities. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive characterization of impurities in 3-Methylpiperidin-4-ol. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
Understanding Potential Impurities in 3-Methylpiperidin-4-ol
A logical impurity profiling strategy begins with understanding the potential sources of these unwanted compounds. The synthesis and handling of 3-Methylpiperidin-4-ol can introduce several types of impurities.
Caption: Logical relationship of potential impurity sources for 3-Methylpiperidin-4-ol.
A critical impurity to consider is the corresponding ketone, 3-methylpiperidin-4-one, which can be both a synthetic precursor and an oxidation product.[5] Furthermore, given the two chiral centers at C3 and C4, diastereomers of 3-Methylpiperidin-4-ol are significant process-related impurities that must be resolved and controlled.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural characterization of organic molecules.[6] It provides detailed information about the chemical environment of individual atoms (protons and carbons), their connectivity, and their spatial relationships, making it indispensable for identifying unknown impurities, especially isomers.
Causality of Choice: Why NMR is Essential
-
Structural Specificity: NMR is highly sensitive to subtle changes in molecular structure. It can readily distinguish between diastereomers of 3-Methylpiperidin-4-ol, which would exhibit distinct chemical shifts and coupling constants.
-
Quantitative Power: When acquisition parameters are properly set (e.g., with sufficient relaxation delay), ¹H NMR can provide accurate quantitative information about the relative amounts of the API and its impurities without the need for reference standards for each impurity.
-
Definitive Identification: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can provide a complete structural assignment of an impurity, which is a requirement for any unknown impurity present above the identification threshold set by ICH guidelines.[3][7]
Experimental Protocol: ¹H NMR for Impurity Quantification
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Methylpiperidin-4-ol sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Solvent Selection: Dissolve the sample in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆). The choice of solvent is critical to ensure that the signals of the sample and the internal standard are well-resolved.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameter Justification: Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest. This is crucial to ensure complete magnetization recovery between scans, which is the foundation of accurate quantification.
-
Set the pulse angle to 90° to maximize the signal.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 for the impurity peaks if possible).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate the well-resolved signals corresponding to the API, the internal standard, and any identified impurities.
-
-
Calculation: The amount of an impurity can be calculated using the following formula:
-
Impurity (mol) = (I_imp / N_imp) / (I_std / N_std) * mol_std
-
Where I is the integration value and N is the number of protons giving rise to the signal.
-
Mass Spectrometry (MS): Unmatched Sensitivity for Trace Analysis
Mass spectrometry, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS), is the workhorse for detecting and quantifying impurities at very low levels.[8][9] Its high sensitivity makes it ideal for identifying genotoxic impurities, which have stringent control limits.[10]
Causality of Choice: Why MS is Powerful
-
High Sensitivity: MS can detect impurities at parts-per-million (ppm) levels, far below the typical 0.1% reporting threshold of the ICH.[3]
-
Molecular Weight Information: MS provides the exact mass of impurities, which is a critical piece of information for proposing elemental compositions and identifying unknown structures.
-
Specificity: When combined with chromatography, LC-MS can separate complex mixtures and provide mass data for each individual component, ensuring that co-eluting peaks do not confound the analysis.[8]
Experimental Protocol: LC-MS for Impurity Profiling
-
System Suitability: Prepare a solution containing the 3-Methylpiperidin-4-ol API and a known related impurity (if available) at a concentration near the quantification limit. Inject this solution to verify the system's resolution, sensitivity, and precision.
-
Standard Preparation: Prepare a standard solution of the 3-Methylpiperidin-4-ol reference standard at a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point for polar molecules like 3-Methylpiperidin-4-ol.
-
Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a modifier like formic acid or ammonium formate is typically used to achieve good separation. The modifier is crucial for promoting ionization in the MS source.
-
Flow Rate & Temperature: Optimize for the best peak shape and resolution (e.g., 0.5 mL/min, 30 °C).
-
-
Mass Spectrometer Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is suitable for the basic piperidine nitrogen, which will readily form [M+H]⁺ ions.
-
Analysis: Perform a full scan to detect all ionizable species. For targeted quantification of known impurities, use Selected Ion Monitoring (SIM). For structural elucidation of unknowns, perform tandem MS (MS/MS) to obtain fragmentation patterns.[11][12]
-
-
Data Analysis:
-
Integrate the chromatographic peaks for all impurities.
-
Calculate the percentage of each impurity based on the peak area relative to the main API peak (assuming similar response factors for a preliminary assessment) or against a qualified reference standard for accurate quantification.
-
Caption: A typical experimental workflow for an LC-MS system.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule.[13][14] While it lacks the detailed structural insight of NMR or the sensitivity of MS, it serves as an excellent first-pass screening tool.
Causality of Choice: The Role of FTIR
-
Speed and Simplicity: An FTIR spectrum can be acquired in minutes with minimal sample preparation.
-
Functional Group Confirmation: It can quickly verify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine in 3-Methylpiperidin-4-ol.[15]
-
Gross Impurity Detection: The presence of a significant carbonyl (C=O) stretch around 1715 cm⁻¹ could immediately indicate the presence of the 3-methylpiperidin-4-one impurity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and acquire a background spectrum. This is critical to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid 3-Methylpiperidin-4-ol sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the resulting spectrum against a reference spectrum of pure 3-Methylpiperidin-4-ol. Look for the appearance or disappearance of key bands that would indicate the presence of impurities.
Comparative Performance Summary
The choice of technique is dictated by the specific question being asked—be it definitive identification, trace-level quantification, or rapid screening.
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS) | FTIR Spectroscopy |
| Primary Use | Structure Elucidation, Isomer Differentiation, Quantification | Trace Detection, Molecular Weight Determination | Functional Group Identification, Rapid Screening |
| Sensitivity | Moderate (typically >0.1%) | Very High (ppm/ppb level)[8] | Low (typically >1-2%) |
| Specificity | Very High | High (with chromatography) | Low to Moderate |
| Isomer Resolution | Excellent (especially for diastereomers) | Possible with chromatography, but identical mass | Poor to None |
| Quantification | Excellent (qNMR) | Good (with standards) | Not recommended |
| Throughput | Low to Moderate | High | Very High |
| Justification | Unambiguous identification of unknown impurities above the ICH threshold. | Detecting and quantifying low-level and potentially genotoxic impurities. | Quick identity check and detection of gross contamination with functionally different impurities. |
Conclusion: An Integrated, Multi-Technique Approach
No single spectroscopic technique is sufficient for the complete characterization of impurities in a pharmaceutical substance like 3-Methylpiperidin-4-ol. A robust and self-validating analytical strategy relies on the synergistic use of these methods. A typical workflow begins with FTIR for a quick identity and purity check. This is followed by a high-sensitivity LC-MS screen to detect and tentatively identify all impurities, especially those at trace levels. Finally, for any unknown impurity detected above the ICH identification threshold (typically >0.1%), preparative chromatography is used for isolation, followed by definitive structural elucidation using NMR spectroscopy. This integrated approach ensures that the impurity profile is thoroughly understood, satisfying regulatory requirements and, most importantly, safeguarding patient safety.[16][17][18]
References
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ResearchGate. (2025). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of compound 3. Available from: [Link]
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Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]
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Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra. Available from: [Link]
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PubChem. (n.d.). 3-methylpiperidin-4-one. Available from: [Link]
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Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Available from: [Link]
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International Journal of Current Microbiology and Applied Sciences. (2020). FTIR Spectroscopy- a novel approach for identification of bioactive compounds in Momordica charantia L. Available from: [Link]
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Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available from: [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]
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European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
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PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]
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Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available from: [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Available from: [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]
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A Senior Application Scientist's Guide to the Reactivity of 3-Methylpiperidin-4-ol: A Comparative Benchmark
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of FDA-approved therapeutics.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. However, the strategic functionalization of the piperidine ring is paramount in modulating pharmacological activity and optimizing drug-like properties. This guide provides a comparative analysis of the reactivity of 3-Methylpiperidin-4-ol, a versatile building block, against other commonly utilized piperidines. Through a series of benchmark experiments, we will explore the nuanced interplay of steric and electronic effects that govern its reactivity in key synthetic transformations.
The Significance of Substitution: A Structural Overview
The reactivity of a piperidine is fundamentally dictated by the nature and position of its substituents. These groups can exert profound steric and electronic effects, influencing the nucleophilicity of the nitrogen atom and the accessibility of other reactive sites.[2][3] To understand the unique reactivity profile of 3-Methylpiperidin-4-ol, we will benchmark it against three key comparators:
-
Piperidine: The unsubstituted parent heterocycle, serving as our baseline for reactivity.
-
4-Hydroxypiperidine: Introduces a hydroxyl group, allowing for a direct comparison of the influence of an electron-withdrawing group at the 4-position on the nitrogen's reactivity, as well as introducing a secondary reactive site.
-
3-Methylpiperidine: Features a methyl group at the 3-position, isolating the steric and electronic effects of this substituent on the nitrogen without the influence of the hydroxyl group.
Below is a visual representation of the structures to be compared.
Figure 1: Structures of Piperidines for Reactivity Comparison.
Benchmarking Reactivity: A Trio of Essential Transformations
To provide a comprehensive comparison, we will evaluate the performance of these four piperidines in three fundamental reactions crucial to drug development workflows: N-alkylation, N-acylation, and O-acylation.
N-Alkylation: Probing Nucleophilicity and Steric Hindrance
N-alkylation is a cornerstone reaction for introducing substituents that can modulate a molecule's biological activity and physicochemical properties.[4] This experiment is designed to assess the relative nucleophilicity of the piperidine nitrogen and the impact of steric hindrance on the reaction rate.
By reacting the piperidines with a standard electrophile, benzyl bromide, in the presence of a non-nucleophilic base, we can monitor the reaction progress and quantify the yield of the N-benzylated product over time. The rate of this reaction is a direct reflection of the nitrogen's ability to attack the electrophile. We anticipate that the methyl group at the 3-position in 3-Methylpiperidin-4-ol and 3-Methylpiperidine will introduce steric hindrance around the nitrogen, potentially slowing the reaction compared to piperidine and 4-hydroxypiperidine.[5][6][7]
Figure 2: N-Alkylation Experimental Workflow.
Piperidine > 4-Hydroxypiperidine > 3-Methylpiperidine > 3-Methylpiperidin-4-ol
| Compound | Predicted Relative Rate | Predicted Yield (%) after 4h | Key Influencing Factors |
| Piperidine | ++++ | >95 | Unhindered nitrogen, high nucleophilicity. |
| 4-Hydroxypiperidine | +++ | 85-95 | Minor inductive electron-withdrawing effect of the hydroxyl group. |
| 3-Methylpiperidine | ++ | 70-85 | Steric hindrance from the 3-methyl group.[5] |
| 3-Methylpiperidin-4-ol | + | 60-75 | Combined steric hindrance from the 3-methyl group and potential electronic effects from the 4-hydroxyl group. |
N-Acylation: Assessing Reactivity with Acid Chlorides
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in a wide range of pharmaceuticals. This reaction is sensitive to both the nucleophilicity of the amine and steric hindrance.
The reaction of the piperidines with benzoyl chloride, a common acylating agent, in the presence of a base like triethylamine will provide insights into their relative acylation efficiencies.[8] Similar to N-alkylation, we expect steric hindrance to play a significant role. The electron-donating nature of the methyl group in 3-methylpiperidine might slightly enhance the nitrogen's nucleophilicity, but this is likely to be outweighed by steric effects.
Figure 3: N-Acylation Experimental Workflow.
Piperidine > 4-Hydroxypiperidine > 3-Methylpiperidine > 3-Methylpiperidin-4-ol
| Compound | Predicted Relative Rate | Predicted Yield (%) after 2h | Key Influencing Factors |
| Piperidine | ++++ | >98 | Highly accessible and nucleophilic nitrogen. |
| 4-Hydroxypiperidine | +++ | 90-98 | Minimal electronic impact from the 4-hydroxyl group on N-acylation. |
| 3-Methylpiperidine | ++ | 75-90 | Significant steric hindrance from the 3-methyl group impeding the approach of the acylating agent.[5] |
| 3-Methylpiperidin-4-ol | + | 65-80 | Cumulative steric and potential electronic effects. |
O-Acylation: Selective Functionalization of the Hydroxyl Group
For 3-Methylpiperidin-4-ol and 4-Hydroxypiperidine, the presence of a hydroxyl group offers an additional site for functionalization. O-acylation allows for the introduction of ester groups, which can act as prodrug moieties or modulate a compound's properties.
To assess the reactivity of the hydroxyl group, we will perform a selective O-acylation using acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9] Critically, the nitrogen will first be protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent competitive N-acylation. This allows for a direct comparison of the hydroxyl group's reactivity in both substituted piperidines. The methyl group in the 3-position of 3-Methylpiperidin-4-ol is not expected to significantly hinder the reactivity of the 4-hydroxyl group.
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A Comparative Guide to Determining the Absolute Configuration of 3-Methylpiperidin-4-ol
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical requirement for understanding pharmacological activity, toxicity, and metabolic pathways. The piperidine scaffold is a privileged structure in medicinal chemistry, and seemingly minor modifications, such as the addition of a methyl group to create 3-Methylpiperidin-4-ol, introduce significant stereochemical complexity.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies used to unambiguously assign the absolute configuration of this important chiral building block.
The core challenge lies in distinguishing between four possible stereoisomers, which arise from two stereocenters at the C3 and C4 positions. These stereoisomers exist as two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror-image stereoisomers). The relationship between these isomers dictates their physical and biological properties. Therefore, a robust analytical strategy is paramount.
The Stereochemical Challenge: Visualizing the Isomers
3-Methylpiperidin-4-ol possesses two chiral centers, leading to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relationship between these isomers can be categorized as follows:
-
Enantiomers: (3R,4R) and (3S,4S); (3R,4S) and (3S,4R).
-
Diastereomers: For example, (3R,4R) is a diastereomer of (3R,4S) and (3S,4R).
The cis and trans nomenclature describes the relative orientation of the methyl and hydroxyl groups.
A Comparative Overview of Analytical Techniques
There is no single "best" method for determining absolute configuration; the optimal choice depends on factors such as sample availability, physical form (crystalline vs. oil), and the presence of suitable functional groups or chromophores.[3][] The three most powerful and commonly employed techniques are Single-Crystal X-ray Crystallography, NMR Spectroscopy using Chiral Derivatizing Agents, and Chiroptical Spectroscopy.
| Method | Principle | Sample Requirement | Advantages | Limitations |
| Single-Crystal X-ray Crystallography (SC-XRD) | Anomalous dispersion of X-rays by atoms.[5] | High-quality single crystal (0.1-0.5 mm). | Unambiguous, "gold standard" determination of 3D structure. | Crystal growth can be a major bottleneck; not suitable for amorphous solids, oils, or liquids.[6] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the analyte with a chiral reagent to form diastereomers, which have distinct NMR spectra.[7][8] | 1-5 mg of pure sample. | Applicable to a wide range of compounds in solution; provides information on enantiomeric purity.[9] | Requires chemical modification; interpretation can be complex for flexible molecules. |
| Vibrational/Electronic Circular Dichroism (VCD/ECD) | Differential absorption of left and right circularly polarized light by a chiral molecule.[10] | 1-10 mg in solution. | Non-destructive; provides solution-state conformation; does not require crystallization.[11] | Requires quantum chemical calculations (DFT) for interpretation; may be challenging for highly flexible molecules.[12][13] |
Deep Dive 1: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is widely regarded as the definitive method for determining absolute configuration.[7][14] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons of an atom is slightly out of phase. This effect, when measured accurately, allows for the determination of the absolute spatial arrangement of atoms in the crystal lattice.[5]
Causality in Experimental Choices: For 3-Methylpiperidin-4-ol, direct crystallization might be challenging due to its polarity and potential for hydrogen bonding. A common strategy to induce crystallization and ensure an unambiguous assignment is to derivatize the molecule with a heavy atom. The presence of an atom heavier than oxygen (e.g., bromine or iodine) significantly enhances the anomalous scattering effect, making the determination more reliable.[14] For instance, derivatizing the secondary amine with a p-bromobenzoyl group would be a logical first step.
Self-Validating System: The output of an SC-XRD experiment includes a Flack parameter. A value close to 0 for a known chiral space group provides high confidence in the assigned configuration, while a value near 1 suggests the opposite enantiomer. A value around 0.5 indicates a racemic mixture or poor data quality. This internal metric makes the method self-validating.
Experimental Protocol: Derivatization and Crystallization
-
Derivatization: To a solution of 3-Methylpiperidin-4-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add p-bromobenzoyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting amide by flash column chromatography on silica gel.
-
Crystallization: Screen a variety of solvent systems for single crystal growth. Common techniques include slow evaporation from a saturated solution (e.g., ethyl acetate/hexanes) or vapor diffusion.
Deep Dive 2: NMR Spectroscopy via Mosher's Ester Analysis
When crystallization is not feasible, NMR-based methods offer a powerful alternative.[15] The Mosher's ester method is a classic and reliable technique for determining the absolute configuration of secondary alcohols.[16][17] It involves reacting the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form diastereomeric esters.[16]
Mechanistic Principle: The diastereomers are no longer mirror images and thus have different physical properties, including distinct ¹H NMR chemical shifts.[7] In the preferred conformation of the MTPA esters, the substituents on the chiral alcohol (in this case, the piperidine ring and the proton at C4) will be oriented either towards the shielding phenyl group or the deshielding methoxy group of the MTPA reagent.[18] By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) can be calculated for protons on either side of the newly formed ester linkage. The sign of these Δδ values reveals the absolute configuration.[16]
Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis
-
Sample Preparation: Dry an enantiomerically pure sample of 3-Methylpiperidin-4-ol (approx. 2 mg) azeotropically with toluene and hold under an inert atmosphere (N₂ or Ar). It is crucial to protect the secondary amine, for example, as a Boc-carbamate, to prevent it from reacting with the MTPA chloride.
-
Esterification (Two parallel reactions):
-
Tube A: Dissolve the protected alcohol in anhydrous pyridine-d₅ (0.5 mL). Add (R)-MTPA chloride (1.2 equivalents).
-
Tube B: Dissolve the protected alcohol in anhydrous pyridine-d₅ (0.5 mL). Add (S)-MTPA chloride (1.2 equivalents).
-
-
Reaction & Analysis: Seal the NMR tubes and allow the reactions to proceed at room temperature for 2-4 hours or until esterification is complete (monitored by ¹H NMR). Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Interpretation: Assign all relevant proton signals for both esters. Calculate Δδ (δS - δR) for protons on both sides of the C4 carbinol center. A consistent pattern of positive Δδ values on one side and negative values on the other allows for unambiguous assignment.[17]
Deep Dive 3: Vibrational and Electronic Circular Dichroism (VCD/ECD)
Chiroptical methods like VCD and ECD are non-destructive techniques that measure the differential absorption of polarized light by a chiral molecule in solution.[10] These methods are particularly valuable when the analyte is difficult to crystallize or derivatize.[19]
The Power of Computation: The utility of modern VCD/ECD lies in its partnership with quantum chemistry.[12] The experimental spectrum of an unknown enantiomer is compared to the theoretically predicted spectrum calculated using Density Functional Theory (DFT).[10][12] By calculating the theoretical spectra for both, for example, the (3R,4R) and (3S,4S) enantiomers, the absolute configuration is assigned to the one that matches the experimental data.[12]
Causality and Validation: The reliability of this method is highly dependent on the accuracy of the computational model. For a molecule like 3-Methylpiperidin-4-ol, it is critical to perform a thorough conformational search to identify all low-energy solution-phase conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.[20] The agreement between the experimental and calculated spectra across a wide range of spectral features serves as a validation of the assignment.
Experimental Protocol: VCD Measurement and Computational Analysis
-
Sample Preparation: Dissolve an enantiomerically pure sample of 3-Methylpiperidin-4-ol (5-10 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[10]
-
VCD Spectroscopy: Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[10]
-
Computational Modeling:
-
Perform a comprehensive conformational search for one enantiomer (e.g., (3R,4R)-3-Methylpiperidin-4-ol) using a molecular mechanics force field.
-
Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G* basis set).[10]
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate the final Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration. The mirror image of the calculated spectrum should correspond to the experimental spectrum of the opposite enantiomer.
Conclusion and Integrated Strategy
For a novel synthesis of 3-Methylpiperidin-4-ol, a pragmatic and efficient strategy for determining the absolute configuration would be to first attempt the Mosher's ester analysis. This method is relatively fast, requires a small amount of material, and can be performed in standard chemistry laboratories equipped with an NMR spectrometer. If the results are ambiguous due to conformational flexibility, or if an undisputed "gold standard" proof is required (e.g., for a regulatory filing), pursuing single-crystal X-ray diffraction of a suitable crystalline derivative is the recommended next step. Chiroptical methods like VCD serve as a powerful, non-destructive alternative, particularly when both derivatization and crystallization fail. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate workflow to confidently and accurately elucidate the three-dimensional structure of this critical chiral building block.
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-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Gant, T. G. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15884. [Link]
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Li, R., et al. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]
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Figueroa, J. S., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(11), 1877. [Link]
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Polonski, T. Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 16(S1). [Link]
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Almeida, V. A., et al. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. IntechOpen. [Link]
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Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
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Gallant, M. Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. Semantic Scholar. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Methylpiperidin-4-ol and Related Piperidine Derivatives
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Methylpiperidin-4-ol. However, the lifecycle of these chemicals extends beyond the reaction flask. A robust and compliant disposal plan is not merely a logistical necessity; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a procedural framework for the proper disposal of 3-Methylpiperidin-4-ol, drawing upon established safety protocols for structurally similar piperidine derivatives to ensure best practices.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before handling any waste stream, a thorough understanding of the inherent chemical hazards is paramount. Piperidine derivatives, as a class, often present significant health risks. The primary rationale for treating 3-Methylpiperidin-4-ol as hazardous waste stems from the documented properties of its analogues.
Based on available data for similar compounds, the anticipated hazards include:
-
Severe Skin Corrosivity and Irritation: Contact can cause skin irritation or, in some cases, severe burns and damage.[1][2][3]
-
Serious Eye Damage: The potential for irreversible eye damage upon contact is high.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][3][4]
-
Toxicity: Analogues are often harmful if swallowed and can be toxic in contact with skin or if inhaled.[1][3][4]
-
Aquatic Toxicity: Certain derivatives are toxic to aquatic life with long-lasting effects, making environmental release a significant concern.
-
Flammability: Some related compounds are classified as highly flammable liquids and vapors.[3][5]
This risk profile mandates that 3-Methylpiperidin-4-ol waste must be managed as regulated hazardous waste, segregated from general laboratory trash, and never disposed of via sink or drain.[4][6]
Table 1: Summary of GHS Hazards for Piperidine Analogues
| Hazard Statement | Description | Common Analogues Exhibiting Hazard |
| H302 | Harmful if swallowed | 3-methylpiperidin-4-one, Piperidine, 3-Methylpiperidine[1][3] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | 1-Methylpiperidin-4-ol, 4-Methylpiperidin-4-ol, 3-Methylpiperidine[2][3] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | 1-Methylpiperidin-4-ol, 3-Methylpiperidine[3] |
| H335 | May cause respiratory irritation | 1-Methylpiperidin-4-ol, 3-Methylpiperidine[3] |
| H411 | Toxic to aquatic life with long lasting effects | 1-Methylpiperidin-4-ol |
| H225 | Highly flammable liquid and vapor | Piperidine, 3-Methylpiperidine[3] |
Personal Protective Equipment (PPE) & Handling
Given the corrosive and toxic nature of related compounds, a stringent PPE protocol is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical waste prevents exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[1]
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[7]
-
Body Protection: A standard laboratory coat is required at a minimum. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.[7]
-
Ventilation: All handling of open containers of 3-Methylpiperidin-4-ol waste must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[3][4]
Waste Collection & Segregation: A Step-by-Step Protocol
Proper segregation is a self-validating system; it prevents dangerous reactions within the waste container and ensures the waste stream is correctly profiled for final disposal.
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container, typically glass or high-density polyethylene (HDPE). The container must have a secure, vapor-tight screw cap.
-
Apply a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Methylpiperidin-4-ol."
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic," "Flammable").
-
The accumulation start date.
-
-
Segregate Incompatible Materials: This is a critical safety step. Do not mix 3-Methylpiperidin-4-ol waste with:
-
Strong Oxidizing Agents or Strong Acids: To prevent violent reactions.[7]
-
Aqueous Waste Streams (if the derivative is water-reactive): Always check the SDS for reactivity information.
-
Other Waste Streams: Avoid mixing with halogenated solvents, cyanides, or sulfides unless explicitly permitted by your EH&S department.[6]
-
-
Transfer Waste: Carefully pour or transfer the waste into the designated container inside a fume hood.
-
Secure the Container: Tightly close the container cap immediately after adding waste. Do not leave funnels in the container.
Spill Management Procedures
Accidents happen, but a prepared response minimizes risk.
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][7]
-
Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container using non-sparking tools.[7]
-
Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the material is flammable or poses a significant inhalation hazard.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response or EH&S department immediately.[3]
-
Storage and Final Disposal
Hazardous waste cannot be stored indefinitely in the lab. Regulations from the EPA and OSHA govern its temporary storage and final disposal.[8][9]
-
Satellite Accumulation Area (SAA): Your designated waste container must be stored in a designated SAA.[6] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked with a sign indicating it is a hazardous waste accumulation area.
-
Equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Arranging for Disposal: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[10]
-
Contact your institution's EH&S or hazardous waste management department.
-
Provide them with the details from the waste label.
-
Trained professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local and federal regulations.[11]
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural flow for managing 3-Methylpiperidin-4-ol waste from generation to disposal.
Caption: Decision workflow for handling 3-Methylpiperidin-4-ol waste.
By adhering to this structured approach, you ensure that your handling and disposal of 3-Methylpiperidin-4-ol waste are conducted with the highest standards of safety, preventing harm to yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
